molecular formula C8H12O B1593525 5,5-Dimethylcyclohex-2-enone CAS No. 4694-17-1

5,5-Dimethylcyclohex-2-enone

Cat. No.: B1593525
CAS No.: 4694-17-1
M. Wt: 124.18 g/mol
InChI Key: CDDGRARTNILYAB-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohex-2-enone (CAS 4694-17-1) is a versatile cyclic enone that serves as a valuable building block in organic synthesis and materials science research. Its structure, featuring an α,β-unsaturated ketone system and two geminal methyl groups, makes it a key synthon for carbon-carbon bond-forming reactions . This compound is a central precursor to isophorone derivatives, which have garnered significant attention due to their broad spectrum of applications . In synthetic chemistry, this compound is a crucial intermediate for constructing complex molecules. It readily participates in multi-component reactions, such as the one-pot synthesis of thioethers catalyzed by p-dodecylbenzene sulfonic acid (DBSA), a process significantly enhanced under ultrasound irradiation to achieve higher yields in shorter reaction times . It is also a key starting material for the synthesis of β-enaminones via condensation with amines, a reaction efficiently catalyzed by PPA-SiO₂ under solvent-free conditions . Furthermore, it undergoes Claisen-Schmidt condensation with aromatic aldehydes to form styryl derivatives, which are explored for their non-linear optical (NLO) properties and potential in THz wave generation . These reactions demonstrate the compound's utility in developing novel organic materials, including fluorescent dyes and photorefractive composites . Beyond materials science, derivatives of this compound show promise in pharmaceutical research, with studies reporting biological activities such as anticancer, antimicrobial, and antioxidant effects . Its structural motif is found in various bioactive molecules and natural products, underscoring its importance in medicinal chemistry campaigns . This product is supplied for research applications only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGRARTNILYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196990
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-17-1
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties & Applications of 5,5-Dimethylcyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) represents a critical structural motif in organic synthesis and medicinal chemistry. Distinguished from its parent compound (2-cyclohexen-1-one) by the gem-dimethyl group at the C5 position, this molecule exhibits enhanced conformational stability and unique steric properties. It serves as a quintessential Michael acceptor in the synthesis of complex terpenes and pharmaceutical intermediates.

This guide provides a rigorous technical analysis of its physical properties, spectral characteristics, and synthesis, moving beyond basic data to explore the causality of its behavior in experimental settings.

Chemical Identity & Structural Analysis[1][2]

The gem-dimethyl effect (Thorpe-Ingold effect) in this molecule prevents the ring inversion often seen in unsubstituted cyclohexanones, locking the ring into a preferred conformation that influences its reactivity in conjugate additions.

ParameterDetail
IUPAC Name 5,5-Dimethylcyclohex-2-en-1-one
Common Synonyms 5,5-Dimethyl-2-cyclohexenone; Iso-dimedone enone
CAS Number 4694-17-1
Molecular Formula

Molecular Weight 124.18 g/mol
SMILES CC1(C)CC=CC(=O)C1
Hybridization C1, C2, C3 (

); C4, C5, C6 (

)

Physicochemical Data Profile

The following data aggregates experimental values and authoritative predictions. Note the specific boiling point pressure dependencies, which are critical for purification via vacuum distillation.

Table 1: Physical Properties
PropertyValueConditions / Notes
Physical State LiquidClear to pale yellow oil
Boiling Point 179.8°C@ 760 mmHg (Predicted)
Boiling Point (Exp) 70–75°C @ 12–17 mmHg (Preferred distillation range)
Density 0.922 g/mL@ 25°C
Refractive Index (

)
1.4760Standard for purity verification
Flash Point ~64°CCombustible; requires proper venting
Solubility SolubleEthanol, Ether, Methanol, Chloroform
Solubility (Water) Low/ImmisciblePartition coefficient (logP) ~1.7
Vapor Pressure ~0.9 mmHg@ 25°C

Analyst Note: The density (0.922) is lower than water, meaning in an aqueous extraction workup, the product will reside in the organic (top) layer if using ether or ethyl acetate, but may invert if using chlorinated solvents.

Spectral Characterization (Identity Validation)

For drug development workflows, validating the integrity of the enone system is paramount. The following characteristic signals confirm the presence of the


-unsaturated system and the intact gem-dimethyl group.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
  • 
     1.05 ppm (s, 6H): Gem-dimethyl group. The singlet nature confirms no adjacent protons.
    
  • 
     2.25 ppm (s, 2H):  Methylene at C6 (
    
    
    
    to carbonyl). Slightly deshielded by the carbonyl cone.
  • 
     2.30 ppm (d, 
    
    
    
    Hz, 2H):
    Methylene at C4 (allylic).
  • 
     6.00 ppm (dt, 1H):  Vinyl proton at C2 (
    
    
    
    to carbonyl). Upfield relative to C3 due to resonance.
  • 
     6.85 ppm (dt, 1H):  Vinyl proton at C3 (
    
    
    
    to carbonyl). Significantly deshielded due to resonance contribution of the enone system (positive charge character at
    
    
    -position).
Infrared Spectroscopy (FT-IR)
  • 1675–1685 cm

    
    :  C=O Stretch (Conjugated ketone). Lower frequency than saturated ketones (~1715 cm
    
    
    
    ) due to conjugation.
  • 1610–1620 cm

    
    :  C=C Stretch.
    

Synthesis & Purification Protocol

While LiAlH


 reduction of enol ethers is possible, the most robust laboratory method for scale-up involves the Reductive Dechlorination of Dimedone . This method teaches chemical selectivity (transforming a 

-diketone to an enone).
Workflow Diagram (Logic Flow)

The following diagram illustrates the transformation logic and critical decision points in the synthesis.

SynthesisWorkflow Start Dimedone (5,5-dimethylcyclohexane-1,3-dione) Step1 Chlorination (PCl3 or Oxalyl Chloride) Start->Step1 Activation Inter Intermediate: 3-Chloro-5,5-dimethylcyclohex-2-enone Step1->Inter Yields Vinyl Chloride Step2 Reductive Dechlorination (Zn Dust / Acetic Acid) Inter->Step2 Zn Insertion/Protonation Product Target: This compound Step2->Product Elimination Purify Purification: Vac. Distillation (75°C @ 17mmHg) Product->Purify Isolation

Figure 1: Synthesis pathway from Dimedone to this compound via reductive dechlorination.

Detailed Protocol

Step 1: Preparation of 3-Chloro-5,5-dimethylcyclohex-2-enone

  • Reagents: Dimedone (1.0 eq),

    
     (0.4 eq) or Oxalyl Chloride, Chloroform (solvent).
    
  • Procedure: Reflux Dimedone with the chlorinating agent in chloroform for 3 hours. The reaction converts one carbonyl into a vinyl chloride, leaving the other intact due to electronic deactivation after the first substitution.

  • Workup: Quench with ice water, extract with DCM, and concentrate.

Step 2: Zinc-Acetic Acid Reduction

  • Rationale: Zinc acts as a single-electron donor, inserting into the C-Cl bond. Acetic acid serves as the proton source to replace the chloride.

  • Procedure:

    • Dissolve the 3-chloro intermediate in Methanol/Acetic Acid (10:1 ratio).

    • Add Activated Zinc Dust (2.0 eq) slowly (exothermic).

    • Stir at room temperature for 18 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (UV active) will disappear.

  • Isolation: Filter off Zinc salts. Neutralize filtrate with saturated

    
    . Extract with Diethyl Ether.[1]
    
  • Purification (Critical): Distill under reduced pressure. Collect the fraction boiling at 70–75°C at 17 mmHg .

Structural Implications in Drug Design

The this compound scaffold is not merely a solvent or reagent; it is a "privileged structure" in medicinal chemistry.

StructureProperty Core This compound Prop1 Michael Acceptor (Cov. Inhibitors) Core->Prop1 Prop2 Gem-Dimethyl (Conf. Lock) Core->Prop2 Prop3 Lipophilicity (LogP ~1.7) Core->Prop3 Out1 Cysteine Targeting (Drug Binding) Prop1->Out1 Electrophilic Attack Out2 Metabolic Stability (Blocks Aromatization) Prop2->Out2 Steric Bulk

Figure 2: Structure-Activity Relationship (SAR) mapping of the enone scaffold.

  • Michael Acceptor: The

    
    -carbon is highly electrophilic, making it suitable for targeted covalent inhibition (e.g., reacting with Cysteine residues in proteins).
    
  • Metabolic Stability: Unlike cyclohexenone, which can be metabolized to phenols (aromatization), the C5-dimethyl group blocks this pathway, enhancing the metabolic half-life of derivatives.

Safety & Storage (Self-Validating System)

To ensure the integrity of the material over time, follow this storage protocol:

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: While generally stable, trace acid can catalyze polymerization. Ensure the product is neutral before storage.

  • Validation Check: Before use in critical steps, check the Refractive Index . A shift >0.002 from 1.4760 indicates oxidation or polymerization.

Hazards:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • PPE: Nitrile gloves and chemical splash goggles are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138322, 5,5-Dimethylcyclohex-2-en-1-one. Retrieved January 30, 2026 from [Link]

  • Organic Syntheses. Preparation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone).[2] (Precursor synthesis foundation). Retrieved from [Link]

  • Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone Properties (Intermediate Data). Retrieved from [Link]

  • SpectraBase. 1H NMR of 5,5-Dimethyl-2-cyclohexen-1-one. (Verification of spectral peaks). Retrieved from [Link]

Sources

Technical Dossier: 5,5-Dimethylcyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Synthesis, and Application in Medicinal Chemistry[1]

Part 1: Executive Summary & Stoichiometric Core

In the precise world of organic synthesis and drug development, 5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) serves as a critical "gem-dimethyl" building block.[1] While its molecular weight is a static physical constant, its implications in stoichiometry are dynamic.[1]

For the researcher, the molecular weight of 124.18 g/mol is not just a number—it is the factor that dictates atom economy in Michael additions and Robinson annulations. This guide moves beyond basic properties to explore the molecule's synthesis, spectral fingerprint, and utility as a pharmacophore scaffold.[1]

Core Physicochemical Specifications
PropertyValueTechnical Significance
Molecular Weight 124.18 g/mol Essential for calculating molar equivalents in multi-step synthesis.[1]
Molecular Formula C₈H₁₂OUnsaturation degree = 3 (1 Ring + 1 Double Bond + 1 Carbonyl).[1]
Exact Mass 124.0888 DaCritical for High-Resolution Mass Spectrometry (HRMS) confirmation.[1]
Density 0.922 g/mL (25°C)Required for volumetric dispensing in automated synthesis platforms.[1]
Boiling Point 179.8°C (760 mmHg)Indicates thermal stability; suitable for reflux in toluene/xylene.[1]
Physical State Colorless/Pale OilPurity indicator; yellowing suggests oxidation or polymerization.[1]

Part 2: Structural Analysis & Characterization Logic

To validate the identity of this compound, one must rely on a self-validating spectral logic.[1] The gem-dimethyl group breaks symmetry in a specific way that is immediately recognizable in NMR spectroscopy.

Proton NMR (¹H NMR) Signature

Solvent: CDCl₃, 400 MHz

  • The "Gem-Dimethyl" Anchor (δ ~1.05 ppm, s, 6H): The most diagnostic peak. A sharp singlet integrating to six protons confirms the integrity of the 5,5-substitution.[1] Splitting here indicates ring opening or contamination.[1]

  • The Enone System (δ ~6.0 ppm & ~6.8 ppm):

    • α-Proton (C2-H): Appears as a doublet of triplets (dt) or broad doublet around 5.9–6.0 ppm .[1] It is shielded by resonance with the carbonyl.[1]

    • β-Proton (C3-H): Appears downfield around 6.8–6.9 ppm due to the deshielding effect of the carbonyl (resonance contributor placing positive charge on C3).[1]

  • Methylene Protons (C4-H & C6-H):

    • C6-H (α to Carbonyl): Singlet or finely split signal ~2.2–2.3 ppm.[1]

    • C4-H (Allylic): Doublet or multiplet ~2.2–2.3 ppm.[1]

Mass Spectrometry (MS) Logic[1]
  • Molecular Ion (M+): 124 m/z.[1]

  • Base Peak: Often observed at m/z 68 (Retro-Diels-Alder fragmentation losing isobutene) or m/z 96 (Loss of CO).[1]

  • Fragmentation Pattern: The loss of a methyl radical (M-15) is common, yielding a cation at m/z 109.[1]

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of this compound is rarely done de novo from acyclic precursors in modern labs.[1] Instead, it is most efficiently accessed via the reduction of 3-Chloro-5,5-dimethylcyclohex-2-enone , which is itself derived from Dimedone .[1]

Pathway Visualization (DOT)[1]

SynthesisPathway cluster_legend Reaction Logic Dimedone Dimedone (Start) ChloroEnone 3-Chloro-5,5-dimethyl- cyclohex-2-enone (Intermediate) Dimedone->ChloroEnone PCl3 / CHCl3 Reflux Target 5,5-Dimethylcyclohex- 2-enone (Target) ChloroEnone->Target Zn Dust / KI MeOH, rt Legend1 Chlorination converts β-diketone to vinyl chloride Legend2 Reductive Dehalogenation restores enone functionality

Figure 1: Two-step synthesis starting from commercially available Dimedone.[1][2] The critical step is the reductive dehalogenation using Zinc.

Detailed Protocol: Reductive Dehalogenation

Objective: Conversion of 3-chloro-5,5-dimethylcyclohex-2-enone to this compound.

Reagents:

  • 3-Chloro-5,5-dimethylcyclohex-2-enone (1.0 eq, MW: 158.62)[1][3]

  • Activated Zinc Dust (excess, typically 3-5 eq)[1]

  • Potassium Iodide (KI) (0.5 eq, catalyst)

  • Methanol (Solvent, 0.5 M concentration)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5,5-dimethylcyclohex-2-enone (10 mmol, 1.58 g) in Methanol (20 mL).

  • Activation: Add Potassium Iodide (5 mmol, 0.83 g). The iodide acts as a nucleophilic catalyst, transiently forming the more reactive iodide intermediate or facilitating electron transfer.[1]

  • Reduction: Slowly add Activated Zinc Dust (30 mmol, 1.96 g) to the stirring solution. Note: The reaction is exothermic; monitor temperature.

  • Reaction: Stir the suspension vigorously at room temperature for 18 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Filter the mixture through a Celite pad to remove zinc residues. Rinse the pad with diethyl ether.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in diethyl ether and wash with 1N HCl (to remove zinc salts) followed by brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect a pale yellow oil. Distillation (bp 75°C @ 17 mmHg) yields the pure compound.[1][3]

Part 4: Reactivity & Drug Development Applications[1]

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1] Its reactivity is bifurcated based on the "hardness" or "softness" of the incoming nucleophile.[1]

Reactivity Flowchart (DOT)

Reactivity Enone This compound (Electrophile) SoftNuc Soft Nucleophiles (R-SH, R2CuLi, Enolates) Enone->SoftNuc HardNuc Hard Nucleophiles (R-Li, R-MgBr, Hydrides) Enone->HardNuc Product1 1,4-Addition (Michael) Target: β-Carbon SoftNuc->Product1 Thermodynamic Control Product2 1,2-Addition Target: Carbonyl Carbon HardNuc->Product2 Kinetic Control App1 Synthesis of Gem-dimethyl substituted polycycles (Terpenoids) Product1->App1 App2 Synthesis of Allylic Alcohols Product2->App2

Figure 2: Divergent reactivity pathways.[1] Drug development often exploits the 1,4-addition to introduce the gem-dimethyl cyclohexane ring into larger scaffolds.[1]

Mechanism in Drug Design

The gem-dimethyl effect (Thorpe-Ingold effect) provided by this molecule is crucial.[1] By introducing two methyl groups at the C5 position, the molecule:

  • Restricts Conformational Freedom: This reduces the entropy penalty of binding to a protein target.[1]

  • Blocks Metabolism: The C5 position is sterically crowded, preventing oxidative metabolism (e.g., by Cytochrome P450) at that site, extending the half-life of the resulting drug candidate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138322, 5,5-Dimethyl-2-cyclohexen-1-one.[1] Retrieved from [Link]

  • PrepChem. Synthesis of this compound. Retrieved from [Link]

  • Organic Syntheses. 5,5-Dimethyldihydroresorcinol (Dimedone) - Precursor Chemistry.[1] Coll. Vol. 2, p.200 (1943).[1] Retrieved from [Link]

  • SpectraBase. 1H NMR Spectrum of 5,5-Dimethyl-2-cyclohexen-1-one. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

Technical Guide: 1H NMR Analysis of 5,5-Dimethylcyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) Primary Application: Synthetic intermediate, Michael acceptor in drug discovery, Dimedone derivative. Diagnostic Signature: The spectrum is characterized by a distinct singlet for the isolated methylene group (


-carbonyl) and a significant chemical shift difference between the vinylic protons due to enone resonance.

Part 1: Structural & Electronic Analysis

Before interpreting the spectrum, one must understand the magnetic environment created by the molecule's connectivity. This compound differs from its parent, dimedone, by the reduction of one carbonyl and the formation of a double bond, creating an


-unsaturated ketone system.
Structural Connectivity Diagram

The following diagram illustrates the proton environments and their coupling networks.

G C1 C1 (Carbonyl) C2 C2-H (Vinylic, Alpha) C1->C2 sp2-sp2 C3 C3-H (Vinylic, Beta) C2->C3 Double Bond C2->C3 ~10 Hz (cis) C4 C4-H2 (Allylic Methylene) C3->C4 sp2-sp3 C3->C4 ~4-5 Hz (vicinal) C5 C5 (Quaternary) C4->C5 C6 C6-H2 (Alpha Methylene) C5->C6 Me 2x CH3 (Gem-Dimethyl) C5->Me C6->C1

Caption: Connectivity and scalar coupling network. Note that C6 protons are isolated by the quaternary C5 and carbonyl C1, resulting in a singlet.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-induced shift variations, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Dimethyl sulfoxide-d6 (
    
    
    
    ) may be used if solubility is an issue, but will cause slight downfield shifts due to hydrogen bonding with the carbonyl oxygen.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Acquisition Parameters
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Scans (ns): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (d1): 1.0 – 2.0 seconds.

  • Spectral Width: -1 to 11 ppm.

Part 3: Spectral Interpretation[1]

The 1H NMR spectrum of this compound is distinct due to the lack of coupling for the C6 protons and the strong deshielding of the C3 proton.

Summary Table: Chemical Shifts & Assignments
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Constants (

, Hz)
0.95 – 1.10 Singlet (s)6HC5-CH3 (Gem-dimethyl)N/A
2.20 – 2.30 Singlet (s)2HC6-H (Alpha-methylene)N/A (Isolated)
2.30 – 2.40 Doublet (d)*2HC4-H (Allylic methylene)

Hz
5.90 – 6.05 Doublet (d)1HC2-H (Vinylic,

)

Hz
6.80 – 7.00 Dt (Doublet of Triplets)1HC3-H (Vinylic,

)

,

Hz

*Note: The C4 protons may appear as a slightly broadened doublet or multiplet depending on resolution and long-range coupling.

Detailed Analysis by Region[2]
1. The Aliphatic Region (0.0 – 2.5 ppm)
  • Gem-Dimethyls (~1.05 ppm): These six protons are chemically equivalent and attached to a quaternary carbon (C5). They appear as a sharp, intense singlet.

  • C6 Methylene (~2.25 ppm): This is the diagnostic peak . These protons are adjacent to the carbonyl (deshielding them to ~2.2 ppm) but are flanked by the quaternary C5 on the other side. Consequently, they have no vicinal neighbors to couple with. Result: A clean singlet.

  • C4 Methylene (~2.35 ppm): These protons are allylic (adjacent to the double bond). They couple to the single proton at C3. Result: A doublet (or fine multiplet).

2. The Olefinic Region (5.5 – 7.5 ppm)

This region confirms the


-unsaturated ketone functionality.
  • C2 Proton (~6.0 ppm): Located

    
     to the carbonyl. It couples primarily to the C3 proton across the double bond. The coupling constant of ~10 Hz is characteristic of a cis alkene in a six-membered ring.
    
  • C3 Proton (~6.9 ppm): Located

    
     to the carbonyl. It exhibits a complex splitting pattern (dt) because it couples to both the C2 proton (large 
    
    
    
    ) and the two C4 protons (smaller
    
    
    ).

Part 4: Mechanistic Insight - The Resonance Effect

Why is the C3 proton shifted nearly 1.0 ppm downfield compared to C2?

This is a classic example of electronic deshielding via resonance . The carbonyl group is electron-withdrawing. In an enone system, resonance structures place a partial positive charge on the


-carbon (C3), effectively stripping electron density from the C3 proton.

Resonance Struct1 Neutral Enone O=C-C=C Struct2 Polar Contributor (-)O-C=C-C(+) Struct1->Struct2 Resonance Delocalization Effect Result: Positive charge at Beta-Carbon (C3) leads to severe deshielding (Downfield Shift) Struct2->Effect

Caption: Resonance contributors in


-unsaturated ketones causing deshielding at the beta position.

Part 5: Advanced Verification (2D NMR)

To unequivocally confirm the structure, specifically distinguishing between C4 and C6 if shifts are overlapping:

  • COSY (Correlation Spectroscopy):

    • C2-H / C3-H: Strong cross-peak (cis-alkene).

    • C3-H / C4-H: Strong cross-peak (vicinal).

    • C6-H: No COSY correlations (Singlet). This absence of off-diagonal peaks for the C6 singlet is the definitive proof of the 5,5-dimethyl substitution pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The gem-dimethyl protons will show long-range coupling to C4, C6, and the quaternary C5.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2568: 2-Cyclohexen-1-one derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for enone resonance theory).
  • PubChem. 5,5-Dimethylcyclohex-2-en-1-one (Compound).[1][2][3] National Library of Medicine. [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for general cyclic enone shifts). [Link]

Sources

The Gem-Dimethyl Scaffold: 5,5-Dimethylcyclohex-2-enone as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) represents a critical "prochiral" scaffold in the synthesis of complex terpenes, steroids, and polyketides. While the molecule itself is achiral due to a plane of symmetry (


), it serves as a high-value substrate for enantioselective desymmetrization  reactions.

Its structural significance lies in the gem-dimethyl group at the C5 position. This moiety imposes conformational rigidity (the Thorpe-Ingold effect), often enhancing the stereoselectivity of additions at the C3 position compared to the parent cyclohexenone. This guide details the transformation of this achiral starting material into high-purity chiral synthons, focusing on Asymmetric Conjugate Addition (ACA) and Asymmetric Reduction.

Structural Utility & Prochirality

The utility of this compound stems from its ability to diverge into two distinct chiral classes depending on the reaction vector:

  • C3-Functionalization (1,4-Addition): Generates a stereocenter at the

    
    -position. This is the primary route for building terpene backbones (e.g., Taxol C-ring precursors).
    
  • C1-Functionalization (1,2-Reduction): Generates a stereocenter at the alcohol position, preserving the enone unsaturation for further coupling.

The "Gem-Dimethyl" Advantage

In drug design, the gem-dimethyl group is not merely a spectator; it prevents aromatization of the ring (unlike cyclohexenone, which can oxidize to phenol). This stability is crucial for maintaining saturation during multi-step synthesis of non-aromatic natural products like Taxanes and Retinoids .

Core Methodology: Asymmetric Conjugate Addition (ACA)

The most powerful application of this building block is the Copper-catalyzed asymmetric 1,4-addition of organometallics (Grignard or Organozinc reagents). This reaction breaks the symmetry of the enone, establishing a chiral center at C3.

The Catalyst System

The industry standard for this transformation utilizes Copper(I) complexes with chiral phosphoramidite ligands (Feringa ligands). These ligands are preferred over chiral phosphines due to their ease of synthesis, modularity, and resistance to oxidation.

  • Metal Source:

    
     or 
    
    
    
    (Copper(I)-thiophene-2-carboxylate).
  • Ligand:

    
    -Phosphoramidite (derived from BINOL and chiral amines).
    
  • Nucleophile: Dialkylzinc (

    
    ) is preferred for high enantiomeric excess (ee > 95%), though Grignard reagents (
    
    
    
    ) can be used with specific adaptations.
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle and the stereochemical outcome.

G Fig 1: Cu-Catalyzed Asymmetric Conjugate Addition Pathway Enone This compound (Achiral Substrate) PiComplex d,pi-Complex (Face Selective) Enone->PiComplex Coordination Complex L*-Cu-R Species (Active Catalyst) Complex->PiComplex ZnEnolate Zinc Enolate (Intermediate) PiComplex->ZnEnolate Carbocupration (RDS) ZnEnolate->Complex Regeneration (+ R2Zn) Product Chiral 3-Substituted Ketone (>96% ee) ZnEnolate->Product Hydrolysis

Experimental Protocol: Enantioselective 1,4-Addition

Objective: Synthesis of (S)-3-ethyl-5,5-dimethylcyclohexanone via Cu-catalyzed addition of


.
Target Metrics:  Yield > 90%, ee > 96%.
Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 eq)Electrophile
Reagent Diethylzinc (1.0 M in hexanes, 1.5 eq)Nucleophile
Catalyst Precursor

(2.0 mol%)
Metal Center
Chiral Ligand (S,R,R)-Phosphoramidite (4.0 mol%)Chiral Inducer
Solvent Toluene (Anhydrous)Medium
Step-by-Step Methodology
  • Catalyst Formation (In-Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (0.02 mmol) and the Phosphoramidite Ligand (0.04 mmol) in anhydrous toluene (3 mL).
      
    • Stir at ambient temperature for 1 hour. The solution should turn colorless or pale yellow, indicating complex formation.

  • Substrate Addition:

    • Cool the reaction mixture to -20°C . Note: Temperature control is critical. Higher temperatures increase the rate of racemic background reaction.

    • Add this compound (1.0 mmol) dissolved in toluene (1 mL).

  • Nucleophilic Attack:

    • Add

      
       solution (1.5 mmol) dropwise over 10 minutes.
      
    • Stir at -20°C for 3–16 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) or GC-MS.

  • Quench & Isolation:

    • Quench carefully with saturated aqueous

      
       (5 mL). Caution: Gas evolution.
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Pentane/Et2O gradient).

    • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Secondary Application: Asymmetric Reduction (CBS)

While 1,4-addition functionalizes the carbon skeleton, asymmetric reduction targets the carbonyl. This is essential for synthesizing chiral allylic alcohols used in the Wieland-Miescher ketone pathway for steroid synthesis.

Protocol Summary (CBS Reduction):

  • Reagent: Borane-THF complex (

    
    ).
    
  • Catalyst: (R)-2-methyl-CBS-oxazaborolidine (10 mol%).

  • Conditions: THF, -20°C.

  • Outcome: Yields the corresponding chiral allylic alcohol. The gem-dimethyl group provides steric bulk that generally enhances face-selectivity compared to simple cyclohexenone.

Strategic Applications in Total Synthesis

The this compound scaffold is a validated precursor for the Taxol C-Ring and various Meroterpenoids .

Workflow: From Achiral Enone to Natural Product Core

Synthesis Fig 2: Divergent Synthesis Pathways Start This compound Step1_Tax Asymmetric Michael Addition (Introduction of C3-Sidechain) Start->Step1_Tax Route A: Carbon Framework Step1_Terp Asymmetric Epoxidation (Juliá-Colonna) Start->Step1_Terp Route B: Oxidation Step2_Tax Robinson Annulation (Bicyclic Core Formation) Step1_Tax->Step2_Tax Taxol Taxane C-Ring Precursor Step2_Tax->Taxol Terpene Chiral Epoxy-Ketones (Versatile Synthon) Step1_Terp->Terpene

References

  • Feringa, B. L., et al. (1997). "Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones catalyzed by chiral copper complexes of new phosphorus amidites." Angewandte Chemie International Edition.

  • Alexakis, A., et al. (2002). "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Journal of the American Chemical Society.

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.

  • Wieland, P., & Miescher, K. (1950). "Über die Herstellung mehrkerniger Ketone."[1] Helvetica Chimica Acta. (Foundational reference for the ketone scaffold).

  • PrepChem. "Synthesis of this compound." (Standard protocol for substrate synthesis).

Sources

Introduction to the photochemistry of cyclohexadienones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photochemical Rearrangement of Cyclohexadienones

Executive Summary

The photochemistry of cyclohexadienones represents a cornerstone of mechanistic organic photochemistry, offering a unique window into the behavior of excited states, zwitterionic intermediates, and orbital symmetry. For researchers in drug discovery, this field is not merely academic; the "Type A" rearrangement (lumiketone synthesis) provides a direct, stereocontrolled route to fused bicyclic scaffolds found in sesquiterpenes and bioactive natural products.

This guide moves beyond standard textbook definitions to provide a rigorous, self-validating framework for executing and understanding these transformations. We focus primarily on the cross-conjugated 4,4-disubstituted 2,5-cyclohexadienone system, exemplified by the historic and chemically rich santonin-to-lumisantonin rearrangement.

Fundamental Principles & Electronic States

To control the photochemistry of cyclohexadienones, one must first master the electronic landscape of the carbonyl chromophore.

Excitation and Intersystem Crossing

The reaction is initiated by the absorption of ultraviolet light (typically 300–366 nm), promoting an electron from the non-bonding


 orbital on oxygen to the antibonding 

orbital of the carbonyl group.
  • Excitation (

    
    ):  The ground state molecule absorbs a photon, populating the singlet 
    
    
    
    state.
  • Intersystem Crossing (

    
    ):  Rapid spin-orbit coupling facilitates crossing to the triplet 
    
    
    
    state (
    
    
    ). This triplet species is the reactive intermediate for the rearrangement.[1]
    • Key Insight: The

      
       state has significant radical character at the 
      
      
      
      -carbon (C3/C5), driving the initial bonding event.
The Jablonski Diagram

The following diagram visualizes the energy cascade essential for the reaction.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n-pi*) S0->S1 hv (Abs) S1->S0 Fluorescence (Minor) T1 Triplet State (T1) (n-pi*) S1->T1 ISC (Fast) T1->S0 Phosphorescence (Rare) Product Lumiketone (Product) T1->Product Rearrangement

Figure 1: Simplified Jablonski diagram for cyclohexadienone excitation. The critical pathway is the efficient ISC to the Triplet state.

Mechanistic Pathways: The Type A Rearrangement[2][3][4]

The transformation of a 2,5-cyclohexadienone to a bicyclo[3.1.0]hex-3-en-2-one is known as the Type A Rearrangement . It is a stepwise process involving a "demotion" of bond order followed by a zwitterionic reconstruction.

Step-by-Step Mechanism
  • C3-C5 Bonding: The triplet excited state forms a bond between the

    
    -carbons (C3 and C5), creating a cyclopropyl ring. This is often described as a radical recombination of the diradical triplet species.
    
  • Intersystem Crossing to Ground State Zwitterion: The triplet intermediate relaxes to a singlet ground-state zwitterion (often called the meso-zwitterion).

  • Walk Rearrangement: The zwitterion undergoes a [1,4]-sigmatropic shift (a "walk" of the C4 substituent) or a skeletal rearrangement to relieve ring strain and charge separation, collapsing into the lumiketone structure.

Visualization of the Pathway

The following diagram maps the structural evolution from the dienone to the lumiketone.

TypeAMechanism Dienone 2,5-Cyclohexadienone (Starting Material) Excited Triplet Diradical (C3-C5 Bond Formed) Dienone->Excited hv, ISC Zwitterion Zwitterionic Intermediate (Dipolar Species) Excited->Zwitterion ISC to S0 Lumiketone Lumiketone (Bicyclo[3.1.0]hexenone) Zwitterion->Lumiketone Skeletal Rearrangement

Figure 2: The Type A Rearrangement pathway. The zwitterion is a critical branch point susceptible to solvent trapping.

Critical Control Points: Solvent Effects

The zwitterionic intermediate is highly polar.

  • Protic Solvents (e.g., Acetic Acid): Can trap the zwitterion or related intermediates, leading to phenols or photosantonic acid derivatives rather than the lumiketone.

  • Aprotic/Non-polar Solvents (e.g., Benzene, Dioxane): Favor the intramolecular rearrangement to the lumiketone.

Case Study: Santonin to Lumisantonin


-Santonin is the prototypical substrate for this chemistry. Its rearrangement is not just historical; it demonstrates the stereospecificity inherent in the Type A pathway.

Reaction Scheme:



  • Substrate:

    
    -Santonin (Cross-conjugated dienone).
    
  • Product: Lumisantonin (Linearly conjugated cyclopropyl ketone).

  • Stereochemistry: The configuration at C4 (the spiro center in the intermediate) is inverted relative to the migrating group, but in the constrained santonin system, the rearrangement is stereoselective due to the rigid lactone ring.

Experimental Protocol

This protocol describes the conversion of


-Santonin to Lumisantonin.[1][2] It is designed to be a self-validating  system where the color change and IR spectra confirm progress.
Materials & Equipment
  • Substrate:

    
    -Santonin (1.0 g).[2]
    
  • Solvent: Anhydrous Dioxane or Benzene (degassed). Note: Oxygen quenches the triplet state; thorough degassing is mandatory.

  • Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (cutoff

    
     nm).
    
  • Reactor: Immersion well photoreactor with water cooling jacket.

Workflow
StepActionRationaleValidation
1 Dissolution Dissolve 1.0 g Santonin in 100 mL solvent.Ensure homogeneous absorbance.
2 Degassing Bubble

or Ar for 30 mins.
Remove

to prevent triplet quenching.
3 Irradiation Irradiate through Pyrex filter. Stir continuously.Pyrex blocks high-energy UV that degrades product.
4 Monitoring Check every 15 mins.Reaction is fast; avoid over-irradiation (secondary reactions).
5 Workup Evaporate solvent under reduced pressure.Remove solvent to isolate crude solid.
6 Purification Recrystallize from MeOH/Water.Isolate pure Lumisantonin.
Experimental Workflow Diagram

Workflow Prep Preparation: Dissolve Santonin in Dioxane Degas Degassing: N2 Sparging (30 min) Prep->Degas React Reaction: UV Irradiation (Hg Lamp, Pyrex) Degas->React Monitor Monitor: TLC / IR (Carbonyl Shift) React->Monitor Monitor->React Incomplete Isolate Isolation: Evaporation & Recrystallization Monitor->Isolate Complete

Figure 3: Operational workflow for the batch photochemical synthesis of Lumisantonin.

Data & Validation

To validate the transformation without full structural characterization (NMR), use IR spectroscopy. The carbonyl stretch shifts significantly due to the change in conjugation.

CompoundFunctional GroupIR Frequency (

)
Electronic Feature

-Santonin
Cross-conjugated Ketone~1665Delocalized

system
Lactone C=O~1770

-Lactone
Lumisantonin Cyclopropyl Ketone~1720Conjugation with cyclopropane
Lactone C=O~1770Unchanged

Interpretation: The shift of the ketone peak from 1665


 to 1720 

is diagnostic of the formation of the strained bicyclic system and loss of the cross-conjugated dienone chromophore.

References

  • Zimmerman, H. E. (1961). "The Photochemistry of Santonin." Journal of the American Chemical Society. [Link]

  • Schuster, D. I. (1981).[3] "Experimental proof for the intermediacy of zwitterions in the pathway leading to lumiketones." Tetrahedron. [Link][3]

  • Chapman, O. L. (1967). "Organic Photochemistry." Marcel Dekker, Inc.
  • Barton, D. H. R. (1957). "The Constitutions of Lumisantonin and Photosantonic Acid." Journal of the Chemical Society. [Link]

Sources

Technical Deep Dive: Reactivity Profile of 5,5-Dimethylcyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) represents a distinct class of cyclic enones where the gem-dimethyl substitution is remote from the reactive enone chromophore (C1-C2-C3). Unlike its 4,4-dimethyl isomer, which is sterically congested at the


-carbon, the 5,5-isomer retains high electrophilicity at the 

-position while imposing a rigid conformational bias on the ring.

This guide details the chemo- and regioselective transformations of this scaffold. It is designed for medicinal chemists and process engineers requiring precise control over 1,2- vs. 1,4-additions, oxidative functionalization, and photochemical rearrangements.

Structural Analysis & Reactivity Map

The molecule exists primarily in a half-chair conformation . The 5,5-dimethyl group places one methyl group in a pseudo-axial position and the other in a pseudo-equatorial position. This substitution pattern does not significantly shield the C3 carbon, making the molecule an excellent Michael acceptor, yet it effectively blocks aromatization, a common side reaction in similar cyclic systems.

Reactivity Hotspots
  • C1 (Carbonyl): Susceptible to 1,2-addition (hard nucleophiles).

  • C3 (

    
    -Carbon):  Highly reactive toward 1,4-conjugate addition (soft nucleophiles).
    
  • C2-C3 (Alkene): Site of nucleophilic epoxidation and cycloadditions.

  • C4/C6: Acidic

    
     and 
    
    
    
    protons; C6 is sterically hindered by the adjacent gem-dimethyl group.

ReactivityMap Enone This compound (Core Scaffold) Luche 1,2-Reduction (Luche Protocol) Target: Allylic Alcohol Enone->Luche NaBH4, CeCl3 Michael 1,4-Conjugate Addition (Cuprates/Thiols) Target: C3-Functionalization Enone->Michael R2CuLi or RSH Epox Nucleophilic Epoxidation (Weitz-Scheffer) Target: Epoxy Ketone Enone->Epox H2O2, NaOH Photo Photochemical Rearrangement (Type A/C Divergence) Target: Bicyclo[3.1.0] systems Enone->Photo hν (300 nm)

Figure 1: Chemoselective divergence points for this compound.

Core Transformations

The Luche Reduction (1,2-Selective)

Standard reduction of cyclic enones with NaBH


 often yields mixtures of allylic alcohols (1,2-product) and saturated alcohols (1,4- then 1,2-reduction). To exclusively target the carbonyl, the Luche reduction  is the industry standard.

Mechanism: The addition of Cerium(III) chloride coordinates to the carbonyl oxygen and the solvent (methanol), increasing the electrophilicity of the carbonyl carbon and "hardening" the borohydride reagent via ligand exchange (forming alkoxyborohydrides).

Protocol 1: Selective Synthesis of 5,5-Dimethylcyclohex-2-en-1-ol

  • Reagents: this compound (1.0 equiv), CeCl

    
    ·7H
    
    
    
    O (1.0 equiv), NaBH
    
    
    (1.0 equiv), Methanol (0.4 M).
  • Procedure:

    • Dissolve enone (10 mmol) and CeCl

      
      ·7H
      
      
      
      O (10 mmol) in MeOH (25 mL).
    • Cool to 0 °C.

    • Add NaBH

      
       (10 mmol) in portions over 5 minutes. (Gas evolution occurs).
      
    • Stir for 15 minutes (monitor by TLC).

    • Quench with saturated aqueous NH

      
      Cl. Extract with Et
      
      
      
      O.
    • Yield: Typically >90% allylic alcohol.

Conjugate Addition (Michael Reaction)

The C3 position is sterically accessible. Unlike 4,4-dimethylcyclohexenone, where the


-substituents hinder approach, the 5,5-dimethyls are remote.

Organocuprate Addition: Lithium dimethylcuprate (Me


CuLi) adds efficiently to C3. The resulting enolate can be trapped or protonated to yield 3,3,5,5-tetramethylcyclohexanone  (if methylated) or 3,5,5-trimethylcyclohexanone  (upon protonation).

Protocol 2: Generation of 3,5,5-Trimethylcyclohexanone

  • Preparation: Generate Me

    
    CuLi in Et
    
    
    
    O at -78 °C from CuI (2.0 equiv) and MeLi (4.0 equiv).
  • Addition: Add this compound (1.0 equiv) dropwise at -78 °C.

  • Workup: Warm to 0 °C, quench with NH

    
    Cl/NH
    
    
    
    OH buffer to remove copper salts.
  • Outcome: Exclusive 1,4-addition.

Nucleophilic Epoxidation

Electrophilic epoxidation (e.g., m-CPBA) is slow due to the electron-deficient nature of the enone double bond. The Weitz-Scheffer epoxidation uses nucleophilic hydroperoxide anion (


) to attack C3.
  • Regioselectivity: Exclusive to the C2-C3 double bond.

  • Stereochemistry: The remote 5,5-dimethyl group has a minor directing effect, but the reaction is generally governed by the planarity of the enolate intermediate.

Data Summary: Oxidation Methods

ReagentMechanismProductYield
H

O

/ NaOH
Nucleophilic Attack (C3)2,3-Epoxy-5,5-dimethylcyclohexanone85-95%
m-CPBA Electrophilic AttackSlow / Low Conversion<30%
t-BuOOH / Base Nucleophilic AttackEpoxy Ketone80%

Photochemical Behavior (The Divergence)

This is a critical differentiation point.

  • 4,4-Dimethylcyclohex-2-enone: Undergoes Type A (Lumiketone) rearrangement efficiently to form bicyclo[3.1.0]hexanones.[1]

  • This compound: The Type A pathway is less favorable because the rearrangement requires a specific radical stability at C4. Instead, 5,5-disubstituted enones often undergo Type C rearrangement (hydrogen abstraction/cleavage) or photoreduction depending on the solvent. However, under specific conditions, ring contraction to cyclopentenones can occur.

Mechanism Visualization (Type A vs. 5,5-Isomer Constraints):

PhotoChem Start Excited Triplet State (n,π*) Twist Twisted Enone Intermediate Start->Twist TypeA Type A Path (4,4-dimethyl) C4-C5 Bond Migration Twist->TypeA Favored by C4-subst. TypeC Type C / Divergent Path (5,5-dimethyl) Steric/Electronic Mismatch for Type A Twist->TypeC Favored by C5-subst.

Figure 2: Photochemical divergence driven by substitution pattern.

Synthesis of the Core Scaffold

For researchers needing to synthesize the starting material de novo (e.g., for isotopically labeled studies), the standard route proceeds from Dimedone (5,5-dimethylcyclohexane-1,3-dione).

  • Chlorination: Dimedone + PCl

    
    
    
    
    
    3-Chloro-5,5-dimethylcyclohex-2-enone.
  • Dehalogenation: Zn / Acetic Acid or H

    
     / Pd-C.
    
    • Note: The 3-chloro intermediate is a potent electrophile itself, often used for substitution reactions (S

      
      V) to install nucleophiles at C3.
      

References

  • Luche Reduction Mechanism & Selectivity

    • Luche, J. L. (1978). Lanthanides in organic chemistry.[2] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.[3]

  • Photochemistry of Cyclohexenones (Type A vs Type C)

    • Schultz, A. G., & Hardinger, S. A. (1991).[4] Photochemical rearrangements of 4,4-disubstituted cyclohexadienones.[5][1] Journal of Organic Chemistry.[6]

  • Epoxid

    • Smith, J. G. (1984). Synthetically useful reactions of epoxides.[6][7] Synthesis.[2][7][8][9][10]

  • Synthesis

    • Crossley, A. W., & Renouf, N. (1915). Preparation of 5,5-dimethylcyclohexan-1,3-dione.[11] Journal of the Chemical Society.[3]

Sources

Methodological & Application

Synthesis of 5,5-Dimethylcyclohex-2-enone from dimedone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 5,5-Dimethylcyclohex-2-enone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 4694-17-1) from dimedone (5,5-dimethylcyclohexane-1,3-dione).[1] Unlike direct dehydration methods which are thermodynamically unfavorable due to the stability of the


-diketone system, this protocol utilizes a two-step "activation-reduction" strategy.[1]

The pathway involves the conversion of dimedone to 3-chloro-5,5-dimethylcyclohex-2-enone using oxalyl chloride, followed by a regioselective reductive dechlorination using activated zinc and potassium iodide.[1] This method is superior to the classic Phosphorus Trichloride (


) route regarding yield (92% vs. 40-60%) and purification ease.

Key Applications:

  • Michael Acceptor: A sterically hindered enone for conjugate addition studies.

  • Chiral Building Block: Precursor for the synthesis of taxol A-ring mimetics and terpenoids.

  • Fragment-Based Drug Discovery (FBDD): Core scaffold for rigidifying flexible linkers.[1]

Strategic Analysis & Mechanistic Logic

The Challenge: Overcoming the 1,3-Dione Stability

Dimedone exists in equilibrium between its keto and enol forms.[1][2] Direct reduction to the mono-ketone is chemically difficult because the 1,3-dicarbonyl system acts as a vinylogous acid (


), quenching hydride reagents (e.g., 

) or forming stable enolates.[1]

To remove one oxygen atom, we must convert the hydroxyl group of the enol tautomer into a potent leaving group.

Selected Pathway: The Clark-Heathcock Modification

We prioritize the Oxalyl Chloride / Zinc route over the Enol Ether /


  route.[1]
  • Why not Enol Ether? The reduction of 3-ethoxy-5,5-dimethylcyclohex-2-enone with

    
     requires cryogenic conditions and strict anhydrous handling.[1]
    
  • Why Oxalyl Chloride? It provides a cleaner conversion to the vinyl chloride than

    
    , producing gaseous byproducts (
    
    
    
    ) that simplify workup.
  • Why Zn/KI? This reductive system operates under mild conditions (methanol, room temperature), preventing over-reduction of the alkene which is a common risk with hydrogenation methods.

ReactionScheme Dimedone Dimedone (1,3-Dione) ChloroEnone Intermediate: 3-Chloro-5,5-dimethyl cyclohex-2-enone Dimedone->ChloroEnone Step 1: (COCl)2 CHCl3, Reflux - CO, - CO2, - HCl Target Target: 5,5-Dimethylcyclohex -2-enone ChloroEnone->Target Step 2: Zn dust KI, MeOH Reductive Dechlorination

Figure 1: Two-step synthesis strategy converting the stable 1,3-dione to the reactive enone.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-5,5-dimethylcyclohex-2-enone

Reference: Clark, R. D.; Heathcock, C. H. J.[1][3][4] Org. Chem. 1976, 41, 636.[1][3][5]

Reagents & Equipment:

  • Dimedone (15.0 g, 107 mmol)[3][5]

  • Oxalyl Chloride (27.2 g, 214 mmol, 2.0 equiv)

  • Chloroform (Dry, 40 mL)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride drying tube, Magnetic Stirrer.

Procedure:

  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Charge the RBF with Dimedone and Chloroform.[5][6]

    • Note: Dimedone is sparingly soluble in cold chloroform; a suspension will form.

  • Addition: Add Oxalyl Chloride dropwise over 15 minutes at room temperature.

    • Observation: Vigorous gas evolution (

      
      ) will occur immediately. Ensure efficient fume hood ventilation.
      
  • Reaction: Stir at room temperature for 10 minutes, then heat to reflux for 20 minutes.

    • Endpoint: The reaction is complete when the suspension clears to a yellow solution and gas evolution ceases.

  • Workup: Allow the solution to cool. Remove the solvent and excess oxalyl chloride via rotary evaporation.

  • Purification: Distill the residue under reduced pressure.

    • Target Fraction: Collect the colorless liquid boiling at 72°C @ 5 mmHg .

    • Yield Expectation: ~15.7 g (92%).[3][5]

Critical Control Point: Do not overheat during distillation. The product is stable, but thermal degradation can darken the oil.

Step 2: Reductive Dechlorination to this compound

Reference: Crossley, A. W.; Renouf, N. J.[1] Chem. Soc., Trans. 1915, 107, 602 (Adapted).[1]

Reagents:

  • 3-Chloro-5,5-dimethylcyclohex-2-enone (9.0 g, 56.7 mmol)[1]

  • Zinc Dust (Activated*, 15.0 g, 229 mmol, ~4 equiv)[1]

  • Potassium Iodide (KI) (7.5 g, 45 mmol)

  • Methanol (50 mL)

  • Activation: Wash Zn dust with 2% HCl, then water, then acetone, and dry in vacuo prior to use.[1]

Procedure:

  • Solvation: Dissolve the chloro-enone and Potassium Iodide in Methanol (50 mL) in a 250 mL flask.

  • Reduction: Add the Activated Zinc dust in portions to the stirred solution.

    • Exotherm: The reaction is mildly exothermic. Use a water bath if temperature exceeds 40°C.

  • Incubation: Stir vigorously at room temperature for 18 hours.

    • Mechanism:[1][7][3] Zn inserts into the C-Cl bond (oxidative addition) or facilitates SET, followed by protonation from methanol.[1]

  • Filtration: Filter the mixture through a Celite pad to remove unreacted Zinc and Zinc salts. Wash the pad with small portions of methanol.

  • Concentration: Evaporate the methanol under reduced pressure.

    • Caution: The product is moderately volatile. Do not apply high vacuum for extended periods.

  • Extraction: Resuspend the residue in dilute HCl (8% w/v, 50 mL) and extract with Diethyl Ether (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Remove ether via rotary evaporation. Purify by vacuum distillation.

    • Target Fraction:75°C @ 17 mmHg (Pale yellow oil).[4]

Data Summary & Validation

Physicochemical Properties Table

PropertyValueNotes
Appearance Pale Yellow OilDarkens upon oxidation/storage
Boiling Point 75°C (17 mmHg)Lit: 168°C (760 mmHg)
Molecular Weight 124.18 g/mol Formula:

IR Spectrum 1685

(C=O)
Conjugated ketone stretch
IR Spectrum 1620

(C=C)
Alkene stretch

NMR Validation (400 MHz,


) 
  • 
     1.05 (s, 6H):  Gem-dimethyl groups (
    
    
    
    ).[1]
  • 
     2.24 (s, 2H):  Methylene protons at C-4 (allylic).[1]
    
  • 
     2.30 (s, 2H):  Methylene protons at C-6 (
    
    
    
    -keto).[1]
  • 
     6.00 (dt, 1H):  Vinyl proton at C-2.[1]
    
  • 
     6.85 (dt, 1H):  Vinyl proton at C-3.[1]
    

Reaction Pathway Visualization

Mechanism Step1 Step 1: Activation Dimedone Dimedone (Enol Form) Inter1 O-Acyl Intermediate Dimedone->Inter1 + (COCl)2 Chloro 3-Chloro-enone Inter1->Chloro Elimination of CO/CO2 RadicalAnion Radical Anion [Zn-Complex] Chloro->RadicalAnion + Zn(0) Step2 Step 2: Reduction (SET) Enol Zinc Enolate RadicalAnion->Enol - Cl- Product This compound Enol->Product + H+ (MeOH)

Figure 2: Mechanistic flow from activation to Single Electron Transfer (SET) reduction.[1]

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Moisture in chloroform. Oxalyl chloride hydrolyzes rapidly.

    • Fix: Distill chloroform over

      
       or use commercial anhydrous grade.
      
  • Incomplete Reduction (Step 2):

    • Cause: Oxidized Zinc surface.

    • Fix: The activation of Zinc (HCl wash) is critical. Alternatively, use Zinc-Copper couple (Zn-Cu) for higher activity, though pure activated Zn is usually sufficient for this specific transformation.[1]

  • Product Polymerization:

    • Cause: Enones are susceptible to radical polymerization or dimerization.

    • Fix: Store the final product under Argon at 4°C. Add a trace of BHT (butylated hydroxytoluene) if long-term storage is required.[1]

References

  • Clark, R. D.; Heathcock, C. H. (1976).[3][5] Synthesis of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. Journal of Organic Chemistry, 41(4), 636–643. Link

  • Crossley, A. W.; Renouf, N. (1915). Preparation of this compound. Journal of the Chemical Society, Transactions, 107, 602. Link

  • Frank, R. L.; Hall, H. K. (1950). 3-Chlorocyclohex-2-enone.[1][3][4][8] Journal of the American Chemical Society, 72(4), 1645–1648. Link

  • Dauben, W. G.; Michno, D. M. (1978). Direct synthesis of 2-cyclohexenones from 3-ethoxy-2-cyclohexenones.[1][9] Journal of Organic Chemistry, 43(20), 3983–3985. Link

Sources

Application Notes & Protocols: Asymmetric Transfer Hydrogenation of Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective reduction of α,β-unsaturated ketones, specifically cyclohexenones, into chiral allylic alcohols is a pivotal transformation in synthetic organic chemistry. These products are versatile building blocks for natural products and pharmaceuticals. Asymmetric Transfer Hydrogenation (ATH) has emerged as a robust, practical, and scalable method for achieving this conversion with high stereocontrol.[1][2] This guide provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed experimental protocols for the ATH of cyclohexenones, primarily focusing on Noyori-type Ruthenium catalysts.[3][4] It is intended for researchers and process chemists seeking to implement this powerful methodology.

Theoretical Background & Mechanistic Insights

The success of modern ATH is largely built upon the pioneering work of Ryōji Noyori, who developed highly efficient and selective ruthenium catalysts.[5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

The Noyori-Type Outer-Sphere Mechanism

The widely accepted mechanism for catalysts of the type [(η⁶-arene)Ru(N-sulfonylated 1,2-diamine)] is a metal-ligand bifunctional, outer-sphere process.[5] This model is crucial as it explains the high efficiency and stereoselectivity of the reaction.

The key steps are:

  • Precatalyst Activation: The halide precatalyst, e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], reacts with a base (in isopropanol) or the formic acid/triethylamine mixture to generate a 16-electron ruthenium hydride species.[6] This is the active catalyst.

  • Hydrogen Bonding & Substrate Alignment: The N-H proton of the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen of the cyclohexenone substrate. This interaction positions the substrate in the outer coordination sphere of the metal center.

  • Concerted Hydride Transfer: The hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered ring transition state.[7] This step is stereodetermining.

  • Product Release & Catalyst Regeneration: The resulting chiral allylic alcohol dissociates, and the ruthenium amido complex is regenerated. It then reacts with the hydrogen donor (isopropanol or formic acid) to reform the active ruthenium hydride, closing the catalytic cycle.

The enantioselectivity is governed by steric and electronic interactions in the transition state. A crucial interaction is the CH/π attraction between the C-H bonds of the catalyst's arene ligand and the π-system of the substrate's aromatic group (if present) or the enone system itself.[6]

Core Components of the Catalytic System
  • Metal Precursors: Half-sandwich ruthenium(II) dimers, such as [RuCl₂(p-cymene)]₂, are common, air-stable, and commercially available precursors. Rhodium[8][9] and Iridium[10] complexes are also effective for the ATH of various ketones.

  • Chiral Ligands: C₂-symmetric N-tosylated diamines, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are the gold standard, offering exceptional enantioselectivity for a wide range of ketones.[3][4]

  • Hydrogen Donors:

    • Isopropanol (i-PrOH): Often used with a base like KOH or KOtBu. The reaction is reversible, which can be a drawback, sometimes requiring high dilutions or removal of the acetone byproduct to drive the reaction to completion.[3]

    • Formic Acid/Triethylamine (HCOOH/NEt₃): Typically used as a 5:2 azeotropic mixture, this system provides an irreversible hydrogen transfer, often leading to higher conversions and allowing for higher substrate concentrations.[11][12][13] The F/T ratio can significantly impact both the reaction rate and enantioselectivity.[14]

Visualizing the Process

The Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the ATH of a ketone using a Noyori-type catalyst and a hydrogen donor like formic acid.

Asymmetric Transfer Hydrogenation Cycle Fig 1. Catalytic Cycle of Noyori-Type ATH precatalyst Precatalyst [(arene)RuCl(L)] active_catalyst Active Catalyst [(arene)RuH(L)] precatalyst->active_catalyst Activation (Base or HCOOH) ts_complex Outer-Sphere Complex Substrate H-Bonded active_catalyst->ts_complex Coordination product_complex Product Complex [(arene)Ru(amido)(L*)] ts_complex->product_complex Stereodetermining Hydride Transfer product_out Chiral Alcohol ts_complex->product_out product_complex->active_catalyst Regeneration waste_out CO₂ + HNEt₃⁺ product_complex->waste_out sub_in Ketone (Substrate) sub_in->ts_complex h_donor_in HCOOH/NEt₃ h_donor_in->product_complex

Caption: Fig 2. General Experimental Workflow.

Catalyst Performance Data

The choice of catalyst and conditions is critical. The following table summarizes representative results for the ATH of cyclohexenone derivatives from the literature, showcasing the high efficiencies achievable.

EntrySubstrateCatalyst SystemH-DonorYield (%)ee (%) (Config.)Reference
12-Cyclohexen-1-one[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃>9597 (S)Adapted from general ketone reductions [3]
23-Methyl-2-cyclohexenoneRhodium Complex / Chiral Diaminei-PrOHHigh>90Based on similar systems [8][15]
32-Cyclohexen-1-oneEnoate Reductase (Biocatalyst)Sacrificial Donor>99>99 (R)[16]
43-Phenyl-2-cyclopentenoneOrganocatalyst / Hantzsch EsterHantzsch Ester9190 (R)[17]

Note: Entries 3 and 4 are included to show alternative, non-ruthenium-based methods for context.

Detailed Experimental Protocol

This protocol describes the in situ preparation of the Ru-(S,S)-TsDPEN catalyst and its application in the asymmetric transfer hydrogenation of 2-cyclohexen-1-one.

Safety Precaution: Formic acid is corrosive and triethylamine is flammable and noxious. Handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment
  • Reagents:

    • [RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)

    • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

    • 2-Cyclohexen-1-one (Substrate)

    • Formic Acid (≥98%)

    • Triethylamine (NEt₃, distilled from CaH₂)

    • Anhydrous Acetonitrile (CH₃CN, solvent)

    • Standard workup reagents (Saturated NaHCO₃ solution, brine, anhydrous MgSO₄, ethyl acetate, hexanes)

  • Equipment:

    • Schlenk flask or oven-dried, two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas line (N₂ or Ar) with bubbler

    • Syringes and needles

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Preparation of Formic Acid-Triethylamine (5:2) Mixture

[11][13]1. In a separate flask under an inert atmosphere, cool 5.0 mL of triethylamine in an ice bath (0 °C). 2. Slowly add 3.8 mL of formic acid dropwise with stirring. Caution: The addition is exothermic. 3. Allow the mixture to warm to room temperature. This solution will serve as the hydrogen donor.

Reaction Procedure
  • Catalyst Preparation:

    • To a dry Schlenk flask under a positive pressure of nitrogen, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol, 1 mol% Ru).

    • Add (S,S)-TsDPEN (8.8 mg, 0.024 mmol, 1.2 mol% per Ru).

    • Add 5 mL of anhydrous acetonitrile via syringe.

    • Stir the resulting orange suspension at room temperature for 20-30 minutes to allow for catalyst formation.

  • Reaction Execution:

    • To the catalyst mixture, add 2-cyclohexen-1-one (192 mg, 2.0 mmol, 1.0 equiv.) via syringe.

    • Add the pre-mixed HCOOH/NEt₃ (5:2) solution (approx. 1.8 mL, ~2 equiv. of HCOOH).

    • Stir the reaction mixture at 28 °C.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking aliquots for GC analysis. The disappearance of the starting material typically indicates reaction completion (usually 4-24 hours).

Workup and Purification
  • Once the reaction is complete, quench by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to yield the pure (S)-2-cyclohexen-1-ol.

Analysis
  • Conversion: Determine the conversion by ¹H NMR spectroscopy of the crude product.

  • Enantiomeric Excess (ee): Determine the ee of the purified product by chiral HPLC or GC analysis using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or Chirasil-DEX CB).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Impure solvent or reagents.3. Insufficient reaction time or incorrect temperature.1. Ensure a strictly inert atmosphere; use freshly opened/purified reagents.2. Use anhydrous solvents and distilled reagents.3. Allow the reaction to run longer or slightly increase the temperature (e.g., to 40 °C).
Low Enantioselectivity (ee) 1. Incorrect ligand enantiomer used.2. Racemization of product under reaction conditions.3. Ligand degradation.4. Non-optimal F/T ratio in the hydrogen donor. [14]1. Double-check the ligand's certificate of analysis.2. Minimize reaction time after completion; ensure workup is not overly acidic or basic.3. Use high-purity, properly stored ligand.4. Experiment with different HCOOH/NEt₃ ratios.
Formation of Byproducts (e.g., Cyclohexanone) 1. Over-reduction of the allylic alcohol product.2. Isomerization of the double bond followed by reduction.3. Presence of a competing 1,4-reduction pathway. [18]1. Monitor the reaction closely and stop it once the starting material is consumed.2. Lower the reaction temperature.3. Screen different ligands or metal catalysts; Rhodium catalysts can sometimes favor 1,2-reduction. [15]

Conclusion

Asymmetric transfer hydrogenation is a premier method for the synthesis of chiral allylic alcohols from cyclohexenones. The use of Noyori-type ruthenium catalysts with chiral diamine ligands, particularly in conjunction with a formic acid/triethylamine hydrogen donor system, provides a reliable, highly enantioselective, and operationally simple protocol. By understanding the underlying mechanism and paying close attention to experimental parameters such as atmospheric inertness and reagent purity, researchers can consistently achieve excellent results. This methodology is not only a cornerstone of academic research but also a proven tool in the large-scale synthesis of valuable chiral intermediates for the pharmaceutical industry.

References

  • Climent, M. J., Corma, A., & Renz, M. (2011). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

  • Morris, R. H. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]

  • Morris, R. H. et al. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Perrone, S. et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis. [Link]

  • Kim, J. H. et al. (2005). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid-triethylamine mixture in ionic liquid. PubMed. [Link]

  • Asymmetric Transfer Hydrogenation Over Rhodium Catalysts In The Presence Of Chiral Diamine. AIP Publishing. [Link]

  • Sun, H. et al. (2021). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]

  • Mastering Asymmetric Hydrogenation with Rhodium Catalysts. Hohance. [Link]

  • Pytel, M. & Trzeciak, A. M. (2019). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

  • Chiral IrI complexes for asymmetric hydrogenation of ketones. ResearchGate. [Link]

  • PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division. [Link]

  • Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [Link]

  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. (2014). [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. ResearchGate. [Link]

  • Yang, B. & Xiao, J. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. University of Liverpool. [Link]

  • Wu, J. et al. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed. [Link]

  • Yang, B. & Xiao, J. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. ResearchGate. [Link]

  • Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group Meeting. (2004). [Link]

  • Asymmetric hydrogen transfer between α- (1) and β-methylcyclohex-2-enone (2) catalyzed by enoate reductases. ResearchGate. [Link]

  • O'Donnell, M. J. (2005). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group, Caltech. [Link]

  • Wu, W. et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Transfer hydrogenation of 2-cyclohexen-1-one by a rhodium catalyst. ResearchGate. [Link]

  • Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. [Link]

Sources

Application Note: A Protocol for the Synthesis of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, a β-enaminone of significant interest in synthetic and medicinal chemistry. Enaminones are versatile building blocks for the synthesis of various heterocyclic compounds and have shown a range of biological activities, including anticonvulsant and anti-inflammatory properties.[1][2] The protocol herein describes the direct condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with aniline. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and detail methods for product characterization. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction and Scientific Background

β-enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The most common and straightforward method for their preparation is the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine.[1][3]

The target molecule, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone (CAS No. 18940-21-1), is synthesized from dimedone and aniline.[4] Dimedone, a cyclic β-diketone, exists in a tautomeric equilibrium between its keto and enol forms, which influences its reactivity.[5] The reaction proceeds via a nucleophilic addition-elimination pathway, resulting in a stable enaminone product.

Reaction Mechanism Overview

The formation of the enaminone from a β-diketone and a primary amine is a classic condensation reaction that involves the formation of a carbinolamine intermediate followed by dehydration.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic carbonyl carbons of dimedone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine (hemiaminal) intermediate.

  • Dehydration: Under heating or with acid catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water and deprotonation yields the stable, conjugated enaminone product.[6]

ReactionMechanism Reactants Dimedone + Aniline Step1 Nucleophilic Attack of Aniline on Carbonyl Carbon Reactants->Step1 + H⁺ (catalyst) Intermediate Carbinolamine Intermediate Step1->Intermediate Step2 Dehydration (-H₂O) Intermediate->Step2 Product 5,5-dimethyl-3-(phenylamino) cyclohex-2-enone Step2->Product

Caption: Simplified reaction mechanism for enaminone formation.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)126-81-8C₈H₁₂O₂140.18Sigma-Aldrich
Aniline62-53-3C₆H₇N93.13Sigma-Aldrich
Toluene108-88-3C₇H₈92.14Fisher Scientific
Ethanol (95%)64-17-5C₂H₅OH46.07Fisher Scientific
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

Detailed Experimental Protocol

Workflow A 1. Reagent Preparation B 2. Reaction Setup (Dimedone, Aniline, Toluene in Flask) A->B C 3. Reflux with Dean-Stark Trap (Heat to 110-120°C) B->C D 4. Monitor Reaction (via TLC) C->D D->C Continue Reflux E 5. Work-up (Cool & Remove Solvent) D->E Reaction Complete F 6. Purification (Recrystallization from Ethanol/Water) E->F G 7. Product Characterization (Melting Point, NMR, MS) F->G

Caption: Experimental workflow for the synthesis of the target enaminone.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethyl-1,3-cyclohexanedione (5.00 g, 35.7 mmol) and aniline (3.32 g, 3.23 mL, 35.7 mmol).

  • Solvent Addition: Add 40 mL of toluene to the flask. The use of toluene with a Dean-Stark trap is effective for the azeotropic removal of water, which drives the reaction equilibrium toward the product.[1]

  • Reflux: Assemble a reflux apparatus with the Dean-Stark trap and a condenser. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount is ~0.64 mL). The reaction is typically complete within 2-3 hours. Progress can also be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Reheat the solution until it is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.

  • Characterization: Determine the yield, melting point, and spectroscopic data of the final product. The expected product is a pale yellow solid.

Results and Characterization

ParameterExpected Value
Product Name 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone
Molecular Formula C₁₄H₁₇NO[4]
Molecular Weight 215.29 g/mol [4][7]
Appearance Pale yellow crystalline solid
Expected Yield 85-95%
Melting Point 168-170 °C
¹H NMR δ (ppm): 1.12 (s, 6H, 2xCH₃), 2.33 (s, 2H, CH₂), 2.34 (s, 2H, CH₂), 5.5 (s, 1H, vinyl CH), 7.0-7.4 (m, 5H, Ar-H), 7.6 (br s, 1H, NH).[8]

Safety and Handling

General Precautions: This procedure must be performed in a well-ventilated chemical fume hood.[9][10] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for short-term handling), must be worn at all times.[9]

Reagent-Specific Hazards:

  • Aniline: DANGER! Aniline is highly toxic if inhaled, ingested, or absorbed through the skin.[11] It is a suspected carcinogen and mutagen.[11][12] Handle with extreme caution. Avoid all contact. In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13] In case of inhalation, move to fresh air immediately.[11] Seek immediate medical attention for any exposure.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Handle away from ignition sources.

Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Follow all local and institutional regulations for chemical waste disposal.

References

  • PrepChem. (n.d.). Synthesis of 5,5-Dimethylcyclohex-2-enone.
  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • Chegg. (2021). In an experiment I, synthesize 5,5-dimethyl-1,3-cyclohexanedione.
  • Guidechem. (n.d.). 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one.
  • ResearchGate. (2025). Reaction of Imines with 5,5-Dimethyl-1,3-cyclohexandione.
  • University of California, Riverside. (n.d.). Aniline SOP.
  • ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • SciSpace. (2008). Recent advances in Hantzsch 1,4-dihydropyridines.
  • PubChem. (n.d.). 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone.
  • MDPI. (2008). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione.
  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination.
  • Fisher Scientific. (2015). Aniline Safety Data Sheet.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of enaminone 1 and its reactions.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 2: Formation of the ester enamine.
  • YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds.
  • Biosynth. (n.d.). 5,5-dimethyl-2-((phenylamino)thioxomethyl)-3-(benzylamino)cyclohex-2-en-1-one.
  • Doubtnut. (2020). Statement I: 5,5-dimethyl-1,3-cyclohexanedione exists predominantely in its enol form.
  • Centers for Disease Control and Prevention (ATSDR). (n.d.). Aniline | Medical Management Guidelines.
  • CymitQuimica. (n.d.). 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline.
  • TSI Journals. (n.d.). Studies on enaminones.
  • DrugFuture. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione.

Sources

Strategic Application of 5,5-Dimethylcyclohex-2-enone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Dimethylcyclohex-2-enone (CAS 4694-17-1) is a critical cyclohexenone scaffold in organic synthesis, distinguished by its gem-dimethyl group at the C5 position.[1][2] Unlike its parent compound dimedone, this enone lacks the ability to aromatize, making it a robust Michael acceptor and a stable building block for complex terpenoids, steroids, and pharmaceutical intermediates.

This guide details the strategic application of this compound, focusing on its role in constructing the A-ring of Taxol , synthesizing Strigolactone analogs (Heliolactone) , and developing Abscisic Acid (ABA) mimics. It includes validated protocols for its synthesis from dimedone and its subsequent functionalization via conjugate addition.[3]

Structural Advantages & Reactivity Profile[4]

The utility of this compound lies in the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups at C5 impose a specific ring conformation that favors cyclization reactions and prevents the oxidative aromatization often seen in substituted cyclohexenones.

Reactivity Map

The molecule offers three distinct sites for functionalization:

  • C3 Position (Michael Acceptor): Highly reactive toward soft nucleophiles (organocuprates, thiols, malonates).

  • C6 Position (Alpha-Carbon): Accessible for deprotonation (LDA/LiHMDS) and subsequent alkylation.

  • C1 Carbonyl: Susceptible to 1,2-addition (Grignard, hydrides) or condensation (Schiff base formation).

ReactivityMap Figure 1: Chemoselective Functionalization of this compound Enone This compound (Core Scaffold) C3 C3 Position (Conjugate Addition) Enone->C3 Organocuprates (R2CuLi) C6 C6 Position (Alpha-Alkylation) Enone->C6 LDA / R-X C1 C1 Carbonyl (1,2-Addition/Condensation) Enone->C1 R-NH2 / NaBH4 Taxol Taxol A-Ring (via Diels-Alder/Epoxide) C3->Taxol Strigo Strigolactones (e.g., Heliolactone) C6->Strigo ABA Abscisic Acid Analogs (via Knoevenagel) C1->ABA

Protocol A: Scalable Synthesis from Dimedone

Commercial supplies of this compound can be expensive or variable in purity. The following protocol converts inexpensive dimedone into the enone via a chlorination-reduction sequence. This method is superior to direct reduction for scale-up.

Phase 1: Chlorination

Reaction: Conversion of Dimedone to 3-Chloro-5,5-dimethylcyclohex-2-enone.

  • Reagents: Dimedone (1.0 equiv), Phosphorus Pentachloride (PCl₅, 0.7 equiv), Chloroform (dry).

  • Conditions: Reflux, 2.5 hours.[4]

Step-by-Step:

  • Suspend Dimedone (50.0 g) in dry Chloroform (400 mL) in a 1L round-bottom flask equipped with a reflux condenser and drying tube.

  • Add PCl₅ (34.3 g) portion-wise (Caution: Exothermic, HCl gas evolution).

  • Heat the mixture to reflux for 2.5 hours. The solution will darken.

  • Cool to room temperature and stir for 12 hours to ensure complete conversion.

  • Evaporate chloroform under reduced pressure.

  • Pour the residue onto Ice/Water (500 g) . Extract with Diethyl Ether (3 x 150 mL) .

  • Wash combined organic layers with 10% KOH (to remove unreacted dimedone) and then Brine.

  • Dry over MgSO₄ and concentrate to yield crude 3-chloro intermediate.

Phase 2: Reductive Dehalogenation

Reaction: Removal of the chloro group to yield the target enone.

  • Reagents: Activated Zinc dust (1.6 equiv), Potassium Iodide (0.8 equiv), Methanol.

  • Conditions: Room temperature, 18 hours.

Step-by-Step:

  • Dissolve the crude chloro-enone (from Phase 1) in Methanol (250 mL) .

  • Add Potassium Iodide (0.8 equiv) and Activated Zinc Dust (1.6 equiv) .

  • Stir vigorously at room temperature for 18 hours.

  • Filter through a Celite pad to remove zinc residues.

  • Concentrate the filtrate.[5] Resuspend residue in 8% HCl (100 mL) .

  • Extract with Diethyl Ether (3 x 100 mL) .

  • Purification: Distillation (b.p. 75°C at 17 mmHg) yields the pure This compound as a pale yellow oil.[5]

Protocol B: Synthesis of Heliolactone Precursors (Strigolactones)

This protocol demonstrates the functionalization of the scaffold at the C6 position, a key step in synthesizing Heliolactone and other strigolactones used in agrochemistry.

Target: 6-Allyl-3-methoxy-5,5-dimethylcyclohex-2-enone.[6]

Reagents & Setup
  • Substrate: 3-Methoxy-5,5-dimethylcyclohex-2-enone (derived from the enone via O-methylation).

  • Base: Lithium Diisopropylamide (LDA) [Generated from n-BuLi + Diisopropylamine].

  • Electrophile: Allyl Bromide.[6][7]

  • Solvent: THF (anhydrous).

  • Additive: HMPA (Caution: Carcinogen, use DMPU as safer alternative if possible).

Methodology
  • Enolate Formation: Cool a solution of Diisopropylamine (1.5 equiv) in THF to 0°C. Add n-BuLi (1.5 equiv) dropwise. Stir 30 mins.

  • Cool the LDA solution to -78°C .

  • Add solution of 3-Methoxy-5,5-dimethylcyclohex-2-enone (1.0 equiv) in THF dropwise over 20 minutes.

  • Stir at -78°C for 1 hour to ensure complete deprotonation at C6.

  • Alkylation: Add Allyl Bromide (1.5 equiv) followed by HMPA (2.0 equiv) to accelerate the SN2 reaction.

  • Allow the mixture to warm slowly to room temperature over 16 hours.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with water/brine, dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 3:1).

Yield Expectation: 70-75%. Significance: This intermediate contains the necessary carbon framework to close the lactone ring characteristic of strigolactones.

Application Case: Taxol A-Ring Synthesis

The this compound scaffold is a precursor for the A-ring of Taxol (Paclitaxel). Unlike the Wieland-Miescher ketone (used for the C-ring), this scaffold provides the gem-dimethyl functionality required at C15 of the Taxol skeleton.

Mechanism: The synthesis typically involves an Intramolecular Diels-Alder (IMDA) reaction or an Epoxy-Allylsilane Cyclization .

  • The enone is converted to an epoxy-allylsilane derivative.

  • Lewis Acid treatment (e.g.,

    
    ) triggers a cascade cyclization.
    
  • The gem-dimethyl group directs the folding of the chain, ensuring the correct stereochemistry of the resulting cyclohexane ring (Taxol A-ring).

Troubleshooting & Expert Insights

IssueCauseSolution
Low Yield in Michael Addition Steric hindrance from gem-dimethyl group.Use "soft" nucleophiles like Lithium Dimethylcuprate (Gilman Reagent) rather than Grignards. Perform reaction at -78°C.
O-Alkylation vs C-Alkylation Competition during enolate quenching.When alkylating at C6, use a polar aprotic cosolvent (HMPA or DMPU) to favor the "loose" ion pair, promoting C-alkylation.
Aromatization (Rare) Acid-catalyzed rearrangement.While the gem-dimethyl blocks direct aromatization, harsh acidic conditions can cause methyl migration (Wagner-Meerwein). Keep workups neutral or mildly acidic.
Volatility Low molecular weight of the enone.Do not use high vacuum (< 5 mmHg) for extended periods during rotary evaporation. Distill carefully.

References

  • Synthesis of this compound

    • PrepChem. "Synthesis of this compound."[1][2][8][6][9][10][11][12] Link

    • ChemicalBook. "5,5-Dimethylcyclohex-2-en-1-one Synthesis Protocols." Link

  • Strigolactone (Heliolactone)

    • Yamamoto, S., et al. "Concise synthesis of heliolactone, a non-canonical strigolactone isolated from sunflower." Bioscience, Biotechnology, and Biochemistry, 2020.[6] Link

  • Michael Addition & Taxol Precursors

    • Master Organic Chemistry. "The Michael Addition Reaction."[3][13][14] Link

    • Holton, R. A., et al. "First Total Synthesis of Taxol." Journal of the American Chemical Society, 1994.
  • Abscisic Acid Analogs

    • National Institutes of Health (PMC). "Synthesis and Biological Activity of 2′,3′-iso-Aryl-abscisic Acid Analogs." Link

Sources

Application Note: Knoevenagel Condensation of Dimedone with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of Xanthenes, Tetraketones, and Arylidene Adducts

Executive Summary & Pharmacological Relevance

The condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with aldehydes is a cornerstone reaction in the synthesis of bioactive heterocycles.[1] While classically categorized as a Knoevenagel condensation, the reaction profile is complex and highly dependent on stoichiometry and catalysis. The resulting scaffolds—2-arylidene-1,3-diones , tetraketones , and 1,8-dioxooctahydroxanthenes —are critical pharmacophores in drug discovery, exhibiting potent activity as:

  • Tyrosinase Inhibitors: For treatment of hyperpigmentation.

  • Anticancer Agents: Specifically targeting ovarian cancer cell lines (e.g., A2780) and inducing apoptosis.

  • Enzyme Inhibitors: Potent inhibition of Staphylococcal thioredoxin reductase (SaTR), a key target for antimicrobial resistance.

This guide moves beyond standard textbook descriptions to address the specific synthetic challenges: controlling the electrophilicity of the Knoevenagel intermediate to selectively isolate the mono-adduct versus the thermodynamic xanthene product.

Mechanistic Insight & Reaction Divergence

The reaction between dimedone and an aldehyde is a cascade process. The primary challenge is that the initial Knoevenagel product (1:1 adduct) is a highly reactive Michael acceptor. In the presence of any excess dimedone or under thermodynamic conditions, it rapidly reacts to form the 2:1 tetraketone, which subsequently cyclizes.

Pathway Visualization

The following diagram illustrates the critical divergence points controlled by your experimental conditions.

G Aldehyde Aldehyde (R-CHO) Intermediate Intermediate Aldol Species Aldehyde->Intermediate Base Cat. Dimedone Dimedone (1 Equiv) Dimedone->Intermediate Knoevenagel Knoevenagel Product (2-Arylidene-1,3-dione) *Kinetic Product* Intermediate->Knoevenagel - H2O Tetraketone Tetraketone (2,2'-Arylmethylene-bis...) *Stable Intermediate* Knoevenagel->Tetraketone Michael Addition (Fast) Dimedone2 + Dimedone (2nd Equiv) Dimedone2->Tetraketone Xanthene 1,8-Dioxooctahydroxanthene *Thermodynamic Product* Tetraketone->Xanthene Acid/Heat Cyclodehydration

Figure 1: Reaction cascade showing the rapid conversion of the kinetic Knoevenagel product to the thermodynamic xanthene derivative.

Experimental Protocols

Protocol A: Selective Synthesis of the 1:1 Knoevenagel Adduct

Target: 2-Arylidene-5,5-dimethyl-1,3-cyclohexanedione Challenge: Preventing the rapid Michael addition of a second dimedone molecule. Solution: Use of strictly stoichiometric (1:1) ratios in aqueous media with mild catalysis to precipitate the product before further reaction occurs.

Materials:

  • Dimedone (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2][3][4]

  • Catalyst: L-Proline (10 mol%) or Sodium Acetate (NaOAc)

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of dimedone and 1.0 mmol of the aldehyde in 10 mL of solvent in a 50 mL round-bottom flask.

  • Catalysis: Add 10 mol% L-Proline. Note: L-Proline acts as an organocatalyst that stabilizes the iminium intermediate, favoring the 1:1 condensation.

  • Reaction: Stir vigorously at Room Temperature (25°C) . Do not reflux.

    • Critical Checkpoint: Monitor via TLC every 15 minutes. The 1:1 adduct typically appears as a distinct spot (Rf ~0.4-0.6 in Hexane:EtOAc 7:3), while the tetraketone is more polar.

  • Termination: The reaction is usually complete within 30-60 minutes. The product often precipitates as a solid.

  • Isolation: Filter the precipitate immediately. Wash with ice-cold water (2 x 5 mL) to remove unreacted dimedone.

  • Purification: Recrystallize from ethanol if necessary. Avoid column chromatography on silica gel, as the acidity of silica can catalyze hydrolysis or further reaction.

Protocol B: Synthesis of 1,8-Dioxooctahydroxanthenes (One-Pot)

Target: Xanthene derivatives (Pharmacologically active scaffold) Mechanism: Tandem Knoevenagel-Michael-Cyclization. Green Aspect: Solvent-free or water-based synthesis.

Materials:

  • Dimedone (2.0 mmol)[3][4][5]

  • Aromatic Aldehyde (1.0 mmol)[2][3][4]

  • Catalyst: Ionic Liquid [bmim]ClO4 or p-TSA (p-Toluenesulfonic acid)

  • Condition: 80-100°C

Step-by-Step Methodology:

  • Mixing: In a 50 mL flask, combine 1.0 mmol aldehyde and 2.0 mmol dimedone.

  • Catalyst Addition:

    • Method A (Ionic Liquid): Add 2 mL of [bmim]ClO4.

    • Method B (Solid Acid): Add 10 mol% p-TSA.

  • Heating: Heat the mixture to 100°C. If solvent-free, the mixture will melt into a homogeneous liquid.

  • Monitoring: Stir for 60-120 minutes. The formation of the xanthene is indicated by the solidification of the reaction mixture (if solvent-free) or precipitation.

  • Work-up:

    • Cool to room temperature.[4]

    • Add 10 mL water and stir for 5 minutes. The solid product will separate.

    • Filter and wash with hot water.

  • Validation: Recrystallize from hot ethanol. Yields are typically >85%.[6][7]

Data Summary & Optimization Guide

The following table summarizes how reaction conditions dictate the final product. Use this to select the correct protocol for your target molecule.[8]

Target ProductStoichiometry (Dimedone:Aldehyde)CatalystTemperatureSolventKey Mechanism
1:1 Arylidene 1:1 L-Proline / NaOAc25°C (RT)H2O / EtOHKnoevenagel Condensation
Tetraketone 2:1 Diethylamine / Piperidine25°C - 50°CH2OKnoevenagel + Michael
Xanthene 2:1 p-TSA / Ionic Liquid / I280°C - 100°CSolvent-Free / EtOHCyclodehydration
Troubleshooting "Green" Protocols
  • Low Yield of 1:1 Adduct: If you observe the tetraketone forming, reduce the temperature to 0-5°C and ensure strictly stoichiometric addition of dimedone.

  • Incomplete Cyclization to Xanthene: If the intermediate tetraketone persists (visible on NMR as a non-aromatic, open-chain species), increase reaction temperature to >80°C or add a Lewis acid catalyst (e.g., Iodine or ZrOCl2).

References

  • Ionic Liquid Catalysis: R. S. Varma et al., "A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid," Scientific Reports, 2012.

  • Mechanistic Studies: "Tandem Knoevenagel–Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives," Arabian Journal of Chemistry, 2014.

  • Biological Activity: "One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives... against Staphylococcal Thioredoxin Reductase," ACS Omega, 2024.

  • 1:1 Adduct Synthesis: "Synthesis of 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-diones... in aqueous medium," Archives of Applied Science Research, 2016.

  • Benchchem Technical Guide: "Assessing the Specificity of Dimedone for Aldehydes," Benchchem Application Notes, 2025.

Sources

Synthesis of tetraketone derivatives from 5,5-dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of Tetraketone Scaffolds via Water-Mediated Cascade Reaction

Executive Summary

This Application Note details a robust, environmentally benign protocol for the synthesis of tetraketone derivatives using 5,5-dimethylcyclohexane-1,3-dione (dimedone) as the pronucleophile.[1] Traditionally requiring organic solvents and acidic/basic catalysts, this guide introduces a catalyst-free, water-mediated methodology. This approach leverages the hydrophobic effect and hydrogen-bond activation to drive a tandem Knoevenagel–Michael reaction.

Target Audience: Medicinal chemists and process development scientists focusing on xanthene precursors, antioxidant pharmacophores, and enzyme inhibitors (e.g., tyrosinase, lipoxygenase).

Scientific Principles & Mechanism

The synthesis of tetraketones from dimedone and aldehydes is a classic example of a Cascade Reaction (Domino Process) .

  • Activation: In aqueous media, water molecules activate the carbonyl oxygen of the aldehyde and the active methylene of dimedone via hydrogen bonding.

  • Knoevenagel Condensation: The first equivalent of dimedone attacks the aldehyde, eliminating water to form an unstable arylmethylene-dimedone intermediate (heterodiene).

  • Michael Addition: A second equivalent of dimedone (in its enol form) attacks the

    
    -carbon of the intermediate.
    
  • Tautomerization: The resulting adduct stabilizes into the tetraketone structure, which exists in equilibrium with its enol tautomer, often stabilized by intramolecular hydrogen bonds.

Mechanistic Pathway Visualization

ReactionMechanism Aldehyde Aryl Aldehyde (Electrophile) Intermediate Knoevenagel Adduct (Arylmethylene Intermediate) Aldehyde->Intermediate - H₂O (Water Activated) Dimedone1 Dimedone (Eq 1) (Pronucleophile) Dimedone1->Intermediate Tetraketone Tetraketone Product (Enol Tautomer) Intermediate->Tetraketone Michael Addition Dimedone2 Dimedone (Eq 2) (Michael Donor) Dimedone2->Tetraketone

Figure 1: The tandem Knoevenagel-Michael addition pathway for tetraketone synthesis.

Experimental Protocol

Methodology: Catalyst-Free, Water-Mediated Reflux. Rationale: Water enhances the reaction rate via the hydrophobic effect (forcing organic reactants together) and hydrogen bonding, eliminating the need for toxic volatile organic compounds (VOCs) or expensive catalysts.

Reagents & Equipment
  • Precursor A: 5,5-dimethylcyclohexane-1,3-dione (Dimedone) [CAS: 126-81-8].

  • Precursor B: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Solvent: Deionized Water (Type II).

  • Equipment: 50 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Heating mantle, Buchner funnel.

Step-by-Step Procedure
  • Charge: In a 50 mL RBF, add Dimedone (2.0 mmol, 280 mg) and the chosen Aldehyde (1.0 mmol) .

  • Solvation: Add 10 mL of Deionized Water . Note: Reactants may not dissolve completely; the reaction proceeds in a heterogeneous suspension.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Observation: The mixture typically transitions from a suspension to a turbid melt, then precipitates the solid product.

    • Duration: 30–60 minutes (Monitor via TLC; Eluent: n-Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The tetraketone will crystallize/precipitate out of the aqueous phase.

  • Isolation: Filter the solid using a Buchner funnel under vacuum.

  • Purification: Wash the filter cake with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid in an oven at 60°C for 2 hours.

Workflow Diagram

Workflow Step1 Step 1: Charge Reactants (2:1 Dimedone:Aldehyde in Water) Step2 Step 2: Reflux (100°C, 30-60 min) Step1->Step2  Heat Step3 Step 3: Cool to RT (Precipitation) Step2->Step3  Complete Step4 Step 4: Filtration (Vacuum) Step3->Step4 Step5 Step 5: Wash (H₂O / Cold EtOH) Step4->Step5 Step6 Step 6: Recrystallization (EtOH/H₂O) Step5->Step6  Purify

Figure 2: Operational workflow for the aqueous synthesis of tetraketones.

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl peak in IR and the appearance of the characteristic methine proton in NMR.

Table 1: Representative Substrate Scope & Expected Data

EntryAldehyde (R-CHO)Product AppearanceYield (%)M.P. (°C)Key 1H NMR Signal (Methine -CH-)
1 BenzaldehydeWhite Solid92-96192-194

5.52 (s, 1H)
2 4-Cl-BenzaldehydeWhite Solid94-98140-142

5.48 (s, 1H)
3 4-NO₂-BenzaldehydeYellowish Solid88-92212-214

5.58 (s, 1H)
4 4-OH-BenzaldehydePale White Solid85-90180-182

5.45 (s, 1H)

Note: Yields based on water-mediated reflux method. Melting points are uncorrected.

Critical Quality Attributes (CQA):

  • IR Spectroscopy: Look for broad -OH stretch (3400-3200 cm⁻¹ due to enol form) and split carbonyl stretches (1660, 1610 cm⁻¹).

  • 1H NMR (DMSO-d6): The singlet for the methine proton (Ar-CH) typically appears between 5.4–6.1 ppm. The enolic -OH is often a broad singlet downfield (11.0–12.0 ppm).

Applications in Drug Discovery

The synthesized tetraketones are not merely intermediates; they are potent bioactive scaffolds.

  • Xanthene Precursors: Heating tetraketones in the presence of an acid catalyst results in cyclodehydration to form 1,8-dioxooctahydroxanthenes , which are highly valued for their laser dye properties and antiviral activity.

  • Enzyme Inhibition:

    • Tyrosinase Inhibitors: Tetraketones mimic the substrate of tyrosinase, showing potential in treating hyperpigmentation.

    • Lipoxygenase (LOX) Inhibitors: The 1,3-dicarbonyl moiety chelates iron in the LOX active site, providing anti-inflammatory activity.

  • Antimicrobial Agents: Derivatives have demonstrated bactericidal activity against S. aureus (MIC/MBC studies), making them candidates for non-antibiotic infection control.

References

  • Borah, P., & Chowhan, L. R. (2023). Visible-Light-Driven Photocatalyst-Free Multicomponent Reactions: Green Synthesis of Tetraketones as Potent Antiviral Agents. ACS Omega. Available at: [Link]

  • Gupta, P., et al. (2019). A Brief Synthesis of 2,2'-Arylmethylene Bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Catalyzed by TEAOH in Various Solvents. Current Organic Synthesis. Available at: [Link]

  • Khurana, J. M., & Kumar, S. (2009). Synthesis of tetraketones in water and under catalyst-free conditions. Green Chemistry. Available at: [Link]

  • Gogoi, S., et al. (2024). "Green" Synthesis of Substituted Tetraketones with Prominent Bactericide Effect. Current Organic Chemistry. Available at: [Link]

Sources

Application Note: 5,5-Dimethylcyclohex-2-enone as a Tunable Michael Acceptor in Soft Matter Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5,5-dimethylcyclohex-2-enone (CAS 4694-17-1) as a precision electrophile in polymer synthesis. Unlike highly reactive maleimides (which often suffer from hydrolytic instability) or acrylates (prone to uncontrolled radical homopolymerization), this cyclic enone offers a "Goldilocks" reactivity profile.[1]

The molecule's utility stems from two structural features:

  • The Cyclic Enone Motif: Facilitates highly chemoselective Michael additions (Thiol-Michael and Aza-Michael) without the need for radical initiators.[1]

  • The gem-Dimethyl Group: Provides steric protection to the carbonyl and prevents oxidative aromatization, enhancing the long-term chemical stability of the resulting polymer network.

Primary Applications:

  • Hydrogel Synthesis: "Click" crosslinking with thiolated polymers (PEG-SH, Hyaluronic Acid-SH).[1]

  • Surface Functionalization: Grafting onto amine-rich surfaces (Chitosan, PEI) via Aza-Michael addition.[1]

  • Kinetic Control: Tuning gelation times in injectable drug delivery systems.[1]

Chemical Basis & Reactivity Profile[1]

The Gem-Dimethyl Effect & Stability

The 5,5-dimethyl substitution is critical. In unsubstituted cyclohexenones, the


-unsaturation is susceptible to rearrangement or aromatization under harsh conditions.[1] The gem-dimethyl group at the C5 position acts as a conformational lock and steric shield, preserving the enone functionality for specific nucleophilic attack at the 

-carbon (C3).
Mechanism: Base-Catalyzed Thiol-Michael Addition

The primary reaction pathway utilized in polymer chemistry is the conjugate addition of a thiolate anion to the


-carbon of the enone. This reaction is "click-like": high yield, solvent-insensitive, and orthogonal to other functional groups.[1]

MichaelAddition Thiol Polymer-SH (Nucleophile) Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate Deprotonation Base Catalyst (Base/Nucleophile) Base->Thiolate Enone This compound (Electrophile) Intermediate Enolate Intermediate Enone->Intermediate Thiolate->Intermediate Attack at β-Carbon Product Thioether Adduct (Crosslink) Intermediate->Product Protonation

Figure 1: Mechanism of Thiol-Michael addition to this compound.[1][2] The reaction proceeds via a step-growth mechanism, eliminating the formation of radical species.

Protocol A: Synthesis of Hydrogels via Thiol-Michael "Click" Chemistry

This protocol describes the formation of a hydrogel using a 4-arm PEG-Thiol and a bis-enone linker derived from this compound. Note: If a bis-enone linker is not commercially available, the monomer itself can be used to end-cap amine-terminated polymers first (see Protocol B), or used as a mono-functional capping agent to study kinetics.

Objective: Create a hydrolytically stable hydrogel with a controlled gelation time of 5–10 minutes.

Materials
ReagentSpecificationRole
This compound >97% PurityMichael Acceptor
4-Arm PEG-Thiol MW 10,000 DaPolymer Backbone
Triethylamine (TEA) AnhydrousBase Catalyst
Dichloromethane (DCM) HPLC GradeSolvent
PBS Buffer pH 7.4 (1x)Aqueous Medium
Step-by-Step Workflow

Step 1: Preparation of Enone-Functionalized Linker (Pre-step) Since the enone is mono-functional, we first react it with a diamine to create a crosslinker.

  • Dissolve 1.0 eq of Ethylenediamine in DCM.

  • Add 2.1 eq of this compound .

  • Stir at Room Temperature (RT) for 12 hours. The amine undergoes Aza-Michael addition? STOP.

    • Correction: Aza-Michael adds to the double bond, consuming it. To preserve the double bond for Thiol addition, we must attach the enone via the carbonyl or another site, or use the Aza-Michael as the crosslinking step itself.

    • Revised Strategy: We will use the Aza-Michael addition as the crosslinking mechanism directly between the Enone and an Amine-polymer, OR use the Enone as a "capping" agent to measure kinetics.

    • Protocol Adjustment: Let us proceed with Aza-Michael Crosslinking of Chitosan or PEI, which is a direct application of this specific molecule.[1]

REVISED Protocol A: Aza-Michael Crosslinking of Amine-Rich Polymers

  • Solution A (Polymer): Dissolve Glycol Chitosan (2% w/v) in PBS (pH 7.4). Adjust pH to 8.0 using 0.1M NaOH to ensure amines are deprotonated.[1]

  • Solution B (Crosslinker): Dissolve This compound in a minimal amount of DMSO (due to limited water solubility).

    • Note: Since the enone is mono-functional, it will graft onto the chitosan, modifying its hydrophobicity. To crosslink, one would typically use a bis-enone.[1] However, for this application note, we demonstrate the grafting efficiency which is crucial for tuning polymer solubility (LCST).

  • Mixing:

    • Add Solution B to Solution A dropwise under vigorous stirring.

    • Molar Ratio: Target 0.5 eq of Enone per Glucosamine unit.

  • Reaction:

    • Incubate at 37°C for 24 hours.

    • Observation: The solution will not gel (mono-functional) but will become turbid as the hydrophobic gem-dimethyl groups attach.

  • Purification:

    • Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted enone.

    • Lyophilize to obtain the functionalized polymer.[1]

Protocol B: Kinetic Analysis of Thiol-Michael Addition

This is the standard protocol for validating the reactivity of this compound against a thiol model (e.g., Benzyl Mercaptan). This data is required before formulating complex hydrogels.[1]

Experimental Setup
  • Technique: 1H NMR Spectroscopy (in CDCl3).

  • Target: Monitor the disappearance of the alkene proton at ~5.9 ppm .

Procedure
  • Stock Solutions:

    • Enone Stock: 100 mM this compound in CDCl3.[1]

    • Thiol Stock: 100 mM Benzyl Mercaptan in CDCl3.[1]

    • Catalyst Stock: 10 mM Hexylamine (or TEA) in CDCl3.

  • In-Tube Reaction:

    • Add 0.3 mL Enone Stock + 0.3 mL Thiol Stock into an NMR tube.[1]

    • Acquire T=0 spectrum.[1]

    • Add 10 µL Catalyst Stock.[1] Invert to mix.

    • Acquire spectra every 5 minutes for 60 minutes.

  • Data Processing:

    • Integrate the vinyl proton signal (H-2) at 5.90 ppm .

    • Integrate the gem-dimethyl signal (H-8, H-9) at 1.05 ppm (Internal Standard).

    • Calculate conversion %:

      
      .[1]
      
Expected Results

The gem-dimethyl group exerts steric hindrance, making the reaction slower than unsubstituted cyclohexenone. This is advantageous for pot-life control in industrial coatings.[1]

Time (min)Conversion (%) - UnsubstitutedConversion (%) - 5,5-Dimethyl
545%15%
1580%35%
3095%60%
60>99%85%

Analytical Validation

NMR Characterization

The successful incorporation of this compound into a polymer or small molecule adduct is confirmed by specific shifts.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Change
Vinyl H (C=CH-C=O) 5.85 - 5.95Singlet (broad)Disappears upon Michael Addition
Gem-Dimethyl (-CH3) 1.00 - 1.10SingletRemains stable (Internal Ref)
Alpha-Methylene (-CH2-C=O) 2.20 - 2.40Singlet/MultipletShifts upfield slightly
FTIR Spectroscopy[1]
  • Reactant (Enone): Strong C=O stretch at 1670 cm⁻¹ (conjugated).[1]

  • Product (Adduct): C=O stretch shifts to 1710 cm⁻¹ (non-conjugated ketone).[1]

Workflow Visualization

Workflow Start Start: this compound Check Check Purity (GC/NMR) >97% Required Start->Check PathA Path A: Surface Grafting (Aza-Michael) Check->PathA PathB Path B: Hydrogel X-Link (Thiol-Michael) Check->PathB ProcessA Mix with Chitosan/PEI pH 8.0, 37°C, 24h PathA->ProcessA ProcessB Mix with PEG-Dithiol Cat: TEA/DMPP, RT PathB->ProcessB Analyze Validation: FTIR (Shift 1670 -> 1710 cm⁻¹) ProcessA->Analyze ProcessB->Analyze

Figure 2: Decision tree for processing this compound in polymer applications.

References

  • Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link[1]

  • Nair, D. P., et al. (2014).[1] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link[1]

  • Khatua, A., et al. (2020).[1] Synthesis of enone via a Stork-Danheiser sequence. Tetrahedron Letters. (Validation of Enone Synthesis). Link[1]

  • PubChem. (2023).[1] 5,5-Dimethyl-2-cyclohexen-1-one Compound Summary. National Library of Medicine.[1] Link[1][3]

  • Lowe, A. B. (2010).[1] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Link

Disclaimer: This Application Note is for research purposes only. This compound is an irritant (H315, H319).[1][3] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5,5-Dimethylcyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-55-DMC-001 Subject: Optimization of Distillation Protocol for 5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist

Introduction

You are accessing the technical support repository for This compound . This


-unsaturated ketone is a critical intermediate in organic synthesis, often derived from dimedone.

The Core Challenge: This compound is thermally sensitive. While it is a liquid at room temperature, prolonged exposure to high heat (near its atmospheric boiling point of ~180°C) triggers polymerization and decomposition. Vacuum distillation is not just preferred; it is mandatory.

This guide replaces standard textbook procedures with a field-tested, error-proof workflow designed to maximize yield and prevent the common "yellow oil" polymerization syndrome.

Module 1: Pre-Distillation Assessment (The Triage)

Before assembling glassware, you must validate that your crude material is suitable for distillation. Distilling a crude mixture containing high molecular weight polymers or excessive salts will result in "bumping" and poor separation.

Pre-Flight Checklist
  • Crude State: Viscous yellow/orange oil.

  • Solvent Removal: Ensure all low-boiling solvents (Ether, DCM, Methanol) are removed via rotary evaporation. Residual solvent destroys vacuum stability.

  • Acidity Check: If the synthesis involved acid-catalyzed elimination (e.g., from 3-alkoxy derivatives), the crude must be neutralized. Acid traces catalyze polymerization in the distillation pot.

Decision Logic: Distillation vs. Chromatography

Use the following logic flow to determine if distillation is the correct purification path for your specific crude batch.

purification_logic Start Start: Analyze Crude NMR/TLC PurityCheck Is Purity > 80%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No Distill Proceed to Vacuum Distillation (Target BP: ~75°C @ 17 mmHg) PurityCheck->Distill Yes ImpurityType->Distill Volatile Solvents / Water Column Perform Flash Chromatography (Silica Gel) ImpurityType->Column Tarry Polymers / Metal Salts CheckVac Can you achieve <20 mmHg? Distill->CheckVac Vacuum Check CheckVac->Distill Yes CheckVac->Column No (Risk of Decomposition)

Figure 1: Decision matrix for selecting the optimal purification method based on crude purity and equipment capabilities.

Module 2: The Distillation Protocol (Execution)

Objective: Isolate pure this compound as a colorless liquid. Target Parameters: Boiling Point 75–78°C at 17 mmHg (or ~56–60°C at 10 mmHg).

Equipment Setup
  • Flask: Round-bottom flask (max 60% full).

  • Stirring: Magnetic stir bar (rapid stirring is critical to prevent bumping). Do not use boiling chips (they are ineffective under vacuum).

  • Column: Short-path distillation head or a 10cm Vigreux column.

    • Expert Insight: A Vigreux column is recommended if your crude contains significant amounts of the starting material (dimedone) or isomers, as it prevents entrainment of impurities.

  • Receiver: Multi-flask "cow" receiver or fraction cutter.

  • Vacuum Trap: Liquid nitrogen or dry ice/acetone trap to protect the pump.

Step-by-Step Procedure
  • Stabilization (Critical): Add a few crystals of BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation pot.

    • Why? This acts as a radical scavenger, inhibiting the polymerization of the

      
      -unsaturated system during heating.
      
  • Degassing: Apply vacuum gradually at room temperature. Watch for foaming (residual solvent).[1][2]

  • Heating: Begin heating the oil bath.

    • Rule of Thumb: Bath temperature should be ~20–25°C higher than the expected boiling point. Set bath to 95–100°C initially.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect everything distilling below 70°C (at 17 mmHg). This usually contains residual solvents or lower-boiling isomers.

    • Fraction 2 (Main Cut): Collect the stable fraction boiling at 75–78°C (17 mmHg) .

    • Residue: Do not distill to dryness. Leave a small amount of residue (polymers/salts) in the pot to prevent overheating.

Module 3: Troubleshooting (Crisis Management)

Issues with enone distillation often stem from vacuum instability or thermal history.

Symptom-Cause-Solution Matrix
SymptomProbable CauseImmediate Corrective Action
Distillate turns yellow immediately Polymerization or OxidationStop. Add BHT to the receiving flask. Ensure the apparatus is under inert gas (N2/Ar) before breaking vacuum.
Rapid "Bumping" (Violent boiling) Superheating / Viscous PotIncrease stir rate significantly. If using a stir plate, switch to a larger stir bar. Lower bath temp and increase vacuum slowly.
Head temp fluctuates wildy Insufficient vapor velocityInsulate the distillation column with aluminum foil or glass wool. Increase bath temp slightly (2-3°C).
Product solidifies in condenser Impurity (Dimedone) or OvercoolingDimedone (starting material) is a solid. If it sublimes/distills, stop coolant flow briefly to melt it down, then discard that fraction.
Boiling point is >100°C Poor Vacuum (>40 mmHg)Check system for leaks. High temp dramatically increases polymerization risk. Abort if vacuum cannot be improved.
Workflow for Vacuum Instability

troubleshooting_vac Issue Vacuum Pressure Fluctuating Check1 Check Trap for Solvent Issue->Check1 Check2 Check Joint Greasing Check1->Check2 Trap Empty Action1 Empty Trap & Re-cool Check1->Action1 Trap Full Action2 Regrease Joints Check2->Action2 Joints Dry

Figure 2: Diagnostic loop for stabilizing vacuum pressure during distillation.

Module 4: Post-Distillation & Quality Control

Once the main fraction is collected, immediate stabilization is required.

Storage Protocol
  • Container: Amber glass vial (protects from UV-induced radical formation).

  • Atmosphere: Flush headspace with Nitrogen or Argon.

  • Temperature: Store at -20°C .

  • Shelf Life: 3–6 months. If the liquid turns yellow/orange over time, re-distillation is required.

Validation Criteria
  • Appearance: Clear, colorless to very pale yellow liquid.

  • Refractive Index (

    
    ):  ~1.485 (Literature value for generic cyclohexenones is often used as a proxy; establish an internal baseline).
    
  • 1H NMR (CDCl3):

    • Look for the vinyl proton signal at ~5.9–6.0 ppm .

    • Confirm the gem-dimethyl singlet at ~1.05 ppm .

    • Absence of broad peaks (indicates polymers).

References

  • PrepChem. Synthesis of this compound. (Provides specific boiling point data: 75°C at 17 mmHg).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138322, 5,5-Dimethyl-2-cyclohexen-1-one. (Physical properties and safety data).

  • Organic Syntheses. 2-Cyclohexenone.[2][3] Coll. Vol. 5, p.294 (1973); Vol. 45, p.20 (1965). (Foundational protocol for distilling sensitive cyclic enones).

  • Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone Properties. (Data on precursors and related thermal properties).

Sources

Preventing self-condensation side products in aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Preventing Self-Condensation in Cross-Aldol Reactions

Core Directive & Overview

In cross-aldol reactions, the primary failure mode is competitive self-condensation (homo-aldolization). This occurs when the intended nucleophile (enol/enolate) reacts with its own parent carbonyl species instead of the intended electrophile.[1][2][3]

This guide replaces "trial-and-error" with deterministic control . We utilize three distinct mechanistic strategies to suppress self-condensation:

  • Kinetic Deprotonation (Lithium Enolates): Irreversible enolization prevents the nucleophile from seeing its parent electrophile.

  • Mukaiyama Aldol (Silyl Enol Ethers): Creates a neutral, latent nucleophile that cannot self-react.

  • Organocatalysis (Enamine Activation): Uses catalytic cycles to distinguish donor/acceptor roles based on steric and electronic profiles.

Protocol 1: Kinetic Control with Lithium Enolates

User Scenario: “I am reacting a ketone with an aldehyde. I see significant dimerization of the ketone and unreacted aldehyde.”

Root Cause: Incomplete deprotonation. If the base is weak or the reaction warms up, an equilibrium exists between the enolate and the free ketone, allowing them to react (self-condensation).

The Solution: You must achieve quantitative, irreversible enolization before the electrophile (aldehyde) is introduced.

Step-by-Step Protocol
  • Reagent Prep: Use Lithium Diisopropylamide (LDA) .[1][4][5][6] It is bulky (regioselective) and strong (

    
    ), ensuring the equilibrium lies entirely to the right.
    
  • Temperature Control: Cool THF solvent to -78°C (Dry ice/acetone). Low temperature prevents the enolate from equilibrating to the thermodynamic (more substituted) form.

  • Order of Addition (Critical):

    • Add the Ketone (Nucleophile) to the LDA slowly.[7]

    • Wait (15–30 mins). Result: 100% conversion to Lithium Enolate. No free ketone remains.

    • Add the Aldehyde (Electrophile) slowly to the enolate mixture.[2][7]

  • Quench: Quench at low temp (e.g., with AcOH/THF) to protonate the alkoxide before it can reverse or dehydrate.

Mechanistic Visualization: Kinetic vs. Thermodynamic Control

EnolateControl cluster_Kinetic Kinetic Control (Irreversible) cluster_Thermo Thermodynamic Control (Reversible) Start Unsymmetrical Ketone LDA LDA / -78°C (Bulky Base) Start->LDA NaOEt NaOEt / 25°C (Small Base) Start->NaOEt KineticEnolate Kinetic Enolate (Less Substituted) LDA->KineticEnolate Fast Deprotonation ProductK Product A (Regioselective) KineticEnolate->ProductK + Electrophile ThermoEnolate Thermodynamic Enolate (More Substituted) KineticEnolate->ThermoEnolate Warming (>0°C) NaOEt->ThermoEnolate Equilibration ProductT Product B (Stable Alkene) ThermoEnolate->ProductT + Electrophile

Caption: Decision tree for enolate selection. Kinetic control (LDA) prevents self-condensation by removing the parent ketone from the equation entirely.

Protocol 2: The Mukaiyama Aldol Reaction

User Scenario: “My aldehyde is base-sensitive (enolizable) and polymerizes when I try to react it with my ketone enolate.”

Root Cause: Even with directed aldol protocols, highly reactive aldehydes can self-condense or polymerize in the presence of the basic lithium alkoxide product.

The Solution: Use Silyl Enol Ethers .[1][8][9] These are neutral, "masked" enolates. They are chemically inert to the aldehyde until a Lewis Acid activates the reaction.

Technical Workflow
  • Isolation of Nucleophile: Convert your ketone to a Trimethylsilyl (TMS) enol ether (using TMSCl/Et3N). Purify this intermediate. It cannot react with itself.[6]

  • Lewis Acid Activation: Dissolve the aldehyde and TMS-enol ether in DCM. Add a Lewis Acid (e.g.,

    
      or 
    
    
    
    ) at -78°C.
  • Mechanism: The Lewis Acid coordinates to the aldehyde oxygen, making it hyper-electrophilic. The weak nucleophile (enol ether) attacks only this activated species.

  • Stereocontrol:

    
     often promotes a chelated transition state, leading to high syn selectivity.
    

Data Comparison: Base-Mediated vs. Lewis Acid-Mediated

FeatureLithium Enolate (Directed Aldol)Mukaiyama Aldol (Silyl Enol Ether)
pH Condition Strongly Basic (

)
Lewis Acidic / Neutral
Self-Condensation Possible if addition is too fastVirtually Eliminated
Substrate Scope Robust substrates onlyAcid-sensitive / Labile aldehydes
Atom Economy HighLower (requires silyl group install/removal)

Protocol 3: Organocatalytic Selectivity

User Scenario: “I need to couple two different aldehydes (Cross-Aldol) without using metals, and I need enantioselectivity.”

Root Cause: Aldehyde-aldehyde couplings are notoriously difficult because both partners are similar in reactivity.

The Solution: Use Proline Catalysis (or MacMillan catalysts).[10][11] This mimics enzymatic Class I aldolases.

Mechanism of Action
  • Enamine Formation: The catalyst (secondary amine) reacts with the donor aldehyde to form a nucleophilic enamine .

  • Steric Differentiation: The catalyst structure blocks one face of the enamine, ensuring enantioselectivity.

  • Suppression of Homo-Aldol:

    • Syringe Pump Addition: Slowly add the acceptor aldehyde to a solution of the donor + catalyst.

    • Electronic Bias: Use a donor with an

      
      -proton (enolizable) and an acceptor that is non-enolizable (e.g., benzaldehyde) or electronically distinct.
      
Stereoselectivity Visualization (Zimmerman-Traxler Model)

While organocatalysis uses steric blocking, metal-mediated reactions rely on the Zimmerman-Traxler Transition State .[12] Understanding this is vital for predicting syn/anti outcomes.

ZimmermanTraxler cluster_TS Zimmerman-Traxler Transition State (Chair-like) Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Aldehyde O (Aldehyde) Li->O_Aldehyde Chelation C_Alpha C (Alpha) O_Enolate->C_Alpha C_Beta C (Beta) O_Aldehyde->C_Beta C_Alpha->C_Beta Bond Formation Outcome Stereochemical Outcome C_Alpha->Outcome Z-Enolate → Syn Aldol C_Beta->Outcome E-Enolate → Anti Aldol

Caption: The metal cation (Li, B, Ti) chelates both oxygens, locking the system into a rigid chair geometry that dictates stereochemistry.

Troubleshooting & FAQs

Q: I am getting dehydration products (Enones) instead of the Aldol (Alcohol). Why?

  • A: Dehydration is driven by thermodynamics, especially if the product is conjugated.

    • Fix: Keep the reaction temperature strictly at -78°C.

    • Fix: Quench with a buffered acid (e.g., Ammonium Chloride) rather than strong acid.

    • Fix: Avoid prolonged reaction times; the alkoxide intermediate is stable, but once protonated, the

      
      -hydroxy ketone is prone to elimination.
      

Q: Can I use LDA for aldehyde-aldehyde cross-aldol?

  • A: Generally, No . Aldehydes are too reactive and the LDA often acts as a nucleophile (attacking the carbonyl) rather than a base. For aldehyde-aldehyde coupling, switch to Mukaiyama (using a silyl enol ether of one aldehyde) or Organocatalysis .

Q: How do I separate the self-condensation byproduct if it forms?

  • A: Self-condensation products (dimers) often have significantly different polarity than cross-products. However, prevention is superior. If you see dimers, your addition rate of the electrophile was too slow (allowing enolate equilibration) or your initial deprotonation was incomplete .

References

  • Zimmerman, H. E., & Traxler, M. D. (1957).[13] The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society.[14]

  • Evans, D. A., et al. (1981).[13] The Directed Aldol Reaction.[2][3][7][9] Pure and Applied Chemistry.

  • Mukaiyama, T. (1982). The Directed Aldol Reaction.[2][3][7][9] Organic Reactions.[1][6][13][14][15]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[14]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society.[14]

  • MasterOrganicChemistry. (2022). Kinetic vs. Thermodynamic Enolates.

Sources

Technical Support Hub: Solvent Effects in Enone Photochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Optimizing Solvent Selection for Enone [2+2] Cycloaddition & Photoreactivity

Executive Summary & Diagnostic Matrix

Welcome to the technical support hub for enone photochemistry. In


-unsaturated ketone (enone) photochemistry, the solvent is not merely a medium; it is a molecular switch  that dictates the electronic state of the excited chromophore.

Your reaction outcome depends on the competition between two triplet excited states:

  • 
     : Radical-like, localized on oxygen. Prone to hydrogen abstraction  (photoreduction).
    
  • 
     : Polar, delocalized. Prone to cycloaddition  and isomerization.[1]
    

Use the matrix below to identify your issue and jump to the relevant solution.

SymptomProbable Root CausePrimary Solvent FactorRecommended Action
Low Yield / Reaction Stalls Competitive absorption or QuenchingUV Cutoff / Impurities Check solvent UV cutoff; Degas thoroughly (remove

).
Wrong Regioisomer (HH vs HT)Dipole alignment in exciplexPolarity (Dielectric Constant) Switch from non-polar (Benzene) to polar (Acetonitrile).
Saturated Ketone Byproduct H-Abstraction (Photoreduction)H-Donating Ability Avoid alcohols/ethers; use Benzene or

.
No Reaction (in Acetone) Energy Transfer MismatchTriplet Energy (

)
Ensure sensitizer

> Enone

.

Deep Dive: Controlling Selectivity via Polarity

Issue: "My Head-to-Head (HH) to Head-to-Tail (HT) ratio is inconsistent."

Technical Insight: Regioselectivity in [2+2] cycloaddition is governed by the orientation of the exciplex (excited state complex) formed between the excited enone and the ground-state alkene.[2]

  • Non-polar solvents (Hexane, Benzene): Steric hindrance often dominates, favoring Head-to-Tail (HT).

  • Polar solvents (Acetonitrile, MeOH): Solvation stabilizes the exciplex with the largest dipole moment. Since the excited enone

    
    -carbon is nucleophilic (radical anion character in 
    
    
    
    ), polar solvents can stabilize the Head-to-Head (HH) transition state if the alkene is electron-poor.
The Mechanism: State Inversion

The solvent determines which excited state is lowest in energy.

  • Blue Shift (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ):  Polar solvents stabilize the ground state lone pair, raising the energy of the 
    
    
    
    transition.[3]
  • Red Shift (

    
    ):  Polar solvents stabilize the polar 
    
    
    
    excited state, lowering its energy.

Visualizing the State Switch:

SolventStateSwitch cluster_nonpolar Non-Polar Solvent (e.g., Hexane) cluster_polar Polar Solvent (e.g., Acetonitrile) S1_np S1 (n,π*) T1_np T1 (n,π*) S1_np->T1_np ISC T2_np T2 (π,π*) React_np H-Abstraction & Radical Recombination T1_np->React_np Major Pathway S1_p S1 (n,π*) T1_p T1 (π,π*) S1_p->T1_p ISC T2_p T2 (n,π*) React_p [2+2] Cycloaddition (Charge Transfer Exciplex) T1_p->React_p Major Pathway

Figure 1: Solvent-induced inversion of excited triplet states. In polar solvents, the reactive


 state becomes accessible, favoring cycloaddition over H-abstraction.

Troubleshooting Side Reactions (Photoreduction)

Issue: "I am isolating saturated ketones instead of cyclobutanes."

Root Cause Analysis: You are likely operating from the


 state in a solvent that has abstractable hydrogen atoms. The oxygen radical in the 

state is electrophilic and will rip a hydrogen atom from the solvent (Norrish Type II-like reactivity), leading to photoreduction.

Corrective Action:

  • Switch Solvent Class:

    • Avoid: Alcohols (MeOH, IPA), Ethers (THF, Diethyl ether), and Toluene (benzylic hydrogens are weak).

    • Use: Acetonitrile (

      
      ), Benzene, or Dichloromethane (DCM). These have strong C-H bonds that resist abstraction.
      
  • Check Concentration:

    • At low concentrations, solvent interaction dominates. Increasing enone concentration can favor bimolecular cycloaddition over pseudo-unimolecular solvent abstraction.

Efficiency & Experimental Protocols

Issue: "The reaction is incredibly slow."

Diagnostic Steps:

  • Check the UV Cutoff: If your solvent absorbs the incident light, your enone never gets excited.

    • Example: Using Acetone as a solvent with 254 nm lamps. Acetone absorbs up to ~330 nm.[4][5][6] It will act as a filter, blocking light from the enone.

  • Oxygen Quenching: Triplets are quenched by dissolved

    
     at diffusion-controlled rates.
    

Solvent Selection Guide (UV Cutoffs):

SolventUV Cutoff (

)
Polarity IndexH-Abstraction RiskBest For
Acetonitrile 190 nm5.8 (Polar)LowGeneral Cycloaddition
Methanol 205 nm5.1 (Polar)High Polar reactions (if H-abs not issue)
DCM 233 nm3.1 (Med)LowSolubility issues
Benzene 280 nm2.7 (Non-polar)LowStereocontrol (HT isomer)
Acetone 330 nm5.1 (Polar)LowSensitized reactions only
Standard Operating Procedure: Solvent Degassing

Do not skip this step for triplet-mediated reactions.

  • Sparging (Standard): Bubble high-purity Argon through the solvent for 15–20 minutes per 100 mL immediately before irradiation.

  • Freeze-Pump-Thaw (Rigorous):

    • Freeze solvent in liquid

      
      .
      
    • Apply vacuum (<0.1 mbar).

    • Thaw in warm water.

    • Repeat 3x.

    • Required for quantitative quantum yield measurements.

Decision Logic for Experiment Design

Follow this logic flow to design your next experiment.

TroubleshootingFlow Start Start: Define Goal Q1 Is the Enone absorbing directly (>300nm)? Start->Q1 Sensitization Use Sensitizer (Acetone/Benzophenone) Q1->Sensitization No (<300nm) SolventChoice Select Solvent Base Q1->SolventChoice Yes Q2 Is H-Abstraction a known side reaction? SolventChoice->Q2 NonHDonors MUST USE: Acetonitrile, Benzene Q2->NonHDonors Yes Selectivity Desired Regioisomer? Q2->Selectivity No Polar Use Polar Solvent (Acetonitrile, MeOH) Selectivity->Polar Head-to-Head (HH) NonPolar Use Non-Polar Solvent (Hexane, Benzene) Selectivity->NonPolar Head-to-Tail (HT)

Figure 2: Decision tree for solvent selection based on absorption properties and desired selectivity.

References

  • Corey, E. J., et al. (1964). "Photochemical Cycloaddition of Enones to Olefins: The Mechanism and Regioselectivity." Journal of the American Chemical Society.

  • Weedon, A. C. (1984). "The Photochemistry of Enones: Excited State Lifetimes and Reactivity." Canadian Journal of Chemistry.

  • Schuster, D. I. (1988).
  • Kasha, M. (1950). "Characterization of Electronic Transitions in Complex Molecules." Discussions of the Faraday Society. (Foundational text on Solvent Shifts).

  • LSU Macromolecular Group. (2024). "UV Cutoff Wavelengths of Common Solvents." Louisiana State University Technical Data.

Sources

Validation & Comparative

Comparative Technical Guide: 5,5-Dimethylcyclohex-2-enone vs. 5,6-Dimethylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,5-Dimethylcyclohex-2-enone vs. 5,6-Dimethylcyclohex-2-en-1-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Structural Isomerism & Synthetic Utility[1]

In the realm of cyclic enone chemistry, the distinction between This compound (Compound A) and 5,6-dimethylcyclohex-2-en-1-one (Compound B) extends far beyond simple isomerism. For researchers in total synthesis and medicinal chemistry, these two substrates represent divergent mechanistic tools.

  • This compound serves as an achiral, sterically biased Michael acceptor . Its gem-dimethyl group at C5 acts as a conformational lock without introducing chirality, making it an ideal scaffold for studying inherent facial selectivity driven by ring puckering.

  • 5,6-Dimethylcyclohex-2-en-1-one introduces vicinal chirality and

    
    -steric hindrance . The presence of a methyl group at the C6 position (the 
    
    
    
    -carbon) drastically alters enolate kinetics and creates a chiral environment that dictates the stereochemical outcome of subsequent functionalizations.

This guide provides a rigorous, data-driven comparison of their physical properties, synthetic accessibility, and reactivity profiles, tailored for high-level application in drug discovery and complex molecule synthesis.

Physical & Chemical Properties Matrix

The following data consolidates experimental values and computed properties to aid in identification and handling.

PropertyThis compound5,6-Dimethylcyclohex-2-en-1-one
CAS Number 4694-17-1 13497058 (Generic); Specific isomers vary
Molecular Formula C

H

O
C

H

O
Molecular Weight 124.18 g/mol 124.18 g/mol
Boiling Point 75°C @ 17 mmHg~70–72°C @ 15 mmHg (Predicted)
Chirality Achiral (Plane of symmetry)Chiral (Contains C5 & C6 stereocenters)
Stereoisomers Nonecis- and trans-diastereomers
Key NMR Signal

1.05 (s, 6H, gem-Me)

~1.1 (d, 3H, C5-Me),

~1.8 (m, C6-H)
Enolization Site C6 (

, kinetic) or C4 (

, thermodynamic)
C6 (

, hindered) or C4 (

)

Synthetic Accessibility & Protocols

The synthesis of these isomers highlights their fundamental structural differences. Compound A is typically derived from symmetric precursors, while Compound B requires asymmetric construction or regioselective alkylation.

Workflow Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Route A: Reductive Dehalogenation cluster_1 Route B: Regioselective Alkylation Dimedone Dimedone (5,5-Dimethylcyclohexane-1,3-dione) ChloroEnone 3-Chloro-5,5-dimethyl cyclohex-2-enone Dimedone->ChloroEnone POCl3, CHCl3 Reflux CompA This compound (Compound A) ChloroEnone->CompA Zn, AcOH Reductive Dehalogenation MethylEnone 5-Methylcyclohex-2-enone Enolate Li-Enolate (Kinetic Control) MethylEnone->Enolate LDA, THF -78°C CompB 5,6-Dimethylcyclohex-2-en-1-one (Compound B) Enolate->CompB MeI alpha'-Methylation

Figure 1: Comparative synthetic routes. Route A leverages the symmetry of dimedone, while Route B utilizes kinetic enolate trapping to install the C6 methyl group.

Detailed Experimental Protocols
Protocol A: Synthesis of this compound (from Dimedone)

Mechanism: Conversion of a


-diketone to a vinyl chloride followed by reductive dechlorination.
  • Chlorination: Reflux dimedone (1.0 eq) with POCl

    
     (excess) in CHCl
    
    
    
    for 3 hours. Quench with ice water, extract with DCM, and concentrate to yield 3-chloro-5,5-dimethylcyclohex-2-enone.
  • Reduction: Dissolve the chloro-enone (10 mmol) in glacial acetic acid (20 mL). Add activated Zinc dust (3.0 eq) portion-wise at 0°C.

  • Workup: Stir at room temperature for 2 hours. Filter through Celite. Dilute filtrate with Et

    
    O, wash with NaHCO
    
    
    
    (sat.) until neutral. Dry over MgSO
    
    
    .
  • Purification: Distill under reduced pressure (bp 75°C/17 mmHg).

Protocol B: Synthesis of 5,6-Dimethylcyclohex-2-en-1-one (via Alkylation)

Mechanism: Kinetic deprotonation at the less substituted


-position followed by S

2 alkylation.
  • Enolate Formation: To a solution of LDA (1.1 eq) in THF at -78°C, add 5-methylcyclohex-2-enone (1.0 eq) dropwise over 15 min. Stir for 45 min to ensure kinetic enolate formation at C6.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) rapidly.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with NH

    
    Cl (sat.).
    
  • Purification: Flash chromatography (Hexanes/EtOAc) is required to separate the cis/trans diastereomers (typically trans-diequatorial is favored thermodynamically, but kinetic alkylation may yield mixtures).

Reactivity & Performance Comparison

Michael Addition Kinetics & Stereocontrol

The most significant divergence lies in how these molecules accept nucleophiles (e.g., cuprates, malonates).

  • 5,5-Dimethyl (Compound A):

    • Steric Profile: The C5-gem-dimethyl group is remote from the C3 reaction center. It exerts a "Thorpe-Ingold" effect, often accelerating ring closure in annulation reactions, but offers minimal steric shielding to incoming nucleophiles at C3.

    • Outcome: High yields, low stereoselectivity (unless chiral catalysts are used).

  • 5,6-Dimethyl (Compound B):

    • Steric Profile: The C6-methyl group creates a chiral pocket. In the preferred half-chair conformation, the C5-methyl and C6-methyl groups orient to minimize 1,3-diaxial strain (typically trans-diequatorial).

    • Outcome: Nucleophilic attack at C3 is diastereoselective . The incoming nucleophile will approach anti to the C5 substituent to avoid steric clash, allowing for predictable establishment of relative stereochemistry at C3, C5, and C6.

Enolate Chemistry: Regioselectivity

Researchers must choose the correct isomer based on the desired site of functionalization.

FeatureThis compound5,6-Dimethylcyclohex-2-en-1-one
Kinetic Enolization Occurs readily at C6 (

)
. The C6 protons are unhindered (CH

).
Occurs at C6 (

)
, but is slower due to the C6-methyl group (CH-Me).
Thermodynamic Enolization Favors formation of the dienolate (extended conjugation) or rearrangement.Strongly favors the

-deprotonation (C4)
to form the dienolate to avoid A(1,3) strain at the substituted

-position.
Alkylation Risk High risk of poly-alkylation at C6 due to lack of steric bulk.Controlled mono-alkylation is easier at C6 due to the existing methyl group blocking the site.
Photochemical [2+2] Cycloaddition

Both compounds undergo [2+2] cycloaddition with alkenes, a key reaction in complex synthesis.

  • Compound A yields head-to-head or head-to-tail isomers driven purely by electronic polarization.

  • Compound B exhibits facial selectivity . The C5/C6 substituents block one face of the enone, forcing the alkene partner to approach from the opposite face, often yielding single diastereomers.

Decision Guide: Which Product to Choose?

Choose this compound if:
  • You need a symmetrical, achiral building block for Robinson annulation.

  • You are investigating catalytic enantioselective Michael additions and need a substrate with no background chirality .

  • You require a gem-dimethyl motif (common in terpene synthesis like taxol or ionones).

Choose 5,6-Dimethylcyclohex-2-en-1-one if:
  • You are performing substrate-controlled stereoselective synthesis .

  • You need to install three contiguous stereocenters (C3, C5, C6) in a single operation (e.g., via cuprate addition).

  • You are studying kinetic resolution of enones.

References

  • Synthesis of this compound via Reductive Dehalogenation Source: PrepChem. "Synthesis of this compound." URL:[Link]

  • Kinetic vs. Thermodynamic Enolates in Substituted Cyclohexenones Source: Master Organic Chemistry. "Kinetic Versus Thermodynamic Enolates." URL:[Link]

  • Conformational Analysis of Disubstituted Cyclohexanes Source: Chemistry LibreTexts. "2.16: Conformations of Disubstituted Cyclohexanes." URL:[Link]

  • General Reactivity of Alpha-Substituted Enones Source: National Institutes of Health (PubChem). "5,6-Dimethyl-2-cyclohexen-1-one Compound Summary." URL:[Link]

A Guide to the Synthesis and Spectroscopic Validation of 5,5-Dimethylcyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic strategies for 5,5-dimethylcyclohex-2-enone, a pivotal building block in organic synthesis, with a primary focus on its unambiguous structural validation through a multi-faceted spectroscopic approach. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible methodology.

Strategic Importance and Synthetic Overview

This compound is a valuable intermediate in the synthesis of natural products, steroids, and various other complex organic compounds.[1] Its α,β-unsaturated ketone moiety provides multiple reactive sites, making it a versatile synthon. While several synthetic routes exist, their efficiency and purity of the final product can vary. Classic methods like the Robinson annulation offer a powerful tool for constructing six-membered rings.[2] However, for this specific target, other methods such as the Stork-Danheiser sequence or a two-step procedure starting from the readily available 5,5-dimethylcyclohexane-1,3-dione (dimedone) provide reliable and high-yield alternatives.[3][4]

This guide will focus on a well-documented two-step synthesis from dimedone, chosen for its reliability and the straightforward purification of its intermediates. We will then establish a rigorous validation framework using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Featured Synthesis: A Two-Step Approach from Dimedone

The selected pathway involves the conversion of dimedone to an activated intermediate, 3-chloro-5,5-dimethylcyclohex-2-enone, followed by a reductive dechlorination to yield the target compound. This approach is advantageous due to the crystalline nature of the intermediate, which allows for easy purification.

Experimental Protocol: Synthesis

Part A: Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimedone (50.0 g), phosphorus pentachloride (34.25 g), and dry chloroform (400 ml).

    • Rationale: Phosphorus pentachloride acts as a chlorinating agent, converting one of the enolizable ketones of dimedone into a vinyl chloride. Chloroform is used as an inert solvent.

  • Reflux: Heat the mixture to reflux for 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, remove the chloroform under reduced pressure. Carefully add the residue to a mixture of ice and water and extract with diethyl ether (3 x 100 ml).

  • Purification: Wash the combined ether extracts with dilute potassium hydroxide and then with water. Dry the organic layer over anhydrous magnesium sulphate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 3-chloro-5,5-dimethylcyclohex-2-enone.[5]

Part B: Synthesis of this compound [3]

  • Reaction Setup: To a solution of 3-chloro-5,5-dimethylcyclohex-2-enone (9.0 g) and potassium iodide (7.5 g) in methanol (50 ml), add activated zinc dust (15.0 g) portion-wise.

    • Rationale: Activated zinc dust is a reducing agent. Potassium iodide facilitates the reaction, likely through an in-situ Finkelstein reaction to form a more reactive iodo-intermediate, which is then reduced by zinc.

  • Reaction: Stir the mixture vigorously at room temperature for 18 hours.

  • Workup: Filter the mixture to remove zinc solids. Concentrate the filtrate under reduced pressure. Add dilute hydrochloric acid (8% w/v) to the residue and extract with diethyl ether (2 x 100 ml).

  • Purification: Wash the combined ether extracts with water and dry over anhydrous magnesium sulphate. After removing the ether, the residual oil is purified by vacuum distillation to afford this compound as a pale yellow oil.[3]

G cluster_0 Part A: Chlorination cluster_1 Part B: Dechlorination Dimedone Dimedone ReagentsA PCl5, Chloroform, Reflux Dimedone->ReagentsA Intermediate 3-chloro-5,5-dimethyl- cyclohex-2-enone ReagentsA->Intermediate ReagentsB Activated Zn, KI, Methanol Intermediate->ReagentsB Product 5,5-Dimethylcyclohex- 2-enone ReagentsB->Product

Figure 1. Synthetic workflow from Dimedone to this compound.

The Spectroscopic Validation Workflow

Confirming the identity and purity of the synthesized compound is paramount. A single technique is insufficient; therefore, a combination of orthogonal spectroscopic methods is employed. This multi-pronged approach ensures that every part of the molecular structure is interrogated, providing a self-validating dataset.

G cluster_workflow Validation Process start Purified Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Parallel Analysis ir IR Spectroscopy start->ir Parallel Analysis ms Mass Spectrometry start->ms Parallel Analysis end Unambiguous Structure Confirmed nmr->end Data Correlation ir->end Data Correlation ms->end Data Correlation

Figure 2. High-level workflow for the spectroscopic validation of the final product.

In-Depth Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: A sample of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Analysis: The proton NMR spectrum is used to identify the number and type of hydrogen atoms.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C5-(CH₃)₂ ~1.1Singlet (s)6HTwo magnetically equivalent methyl groups on a quaternary carbon, showing no coupling.
C4-H₂ ~1.9Triplet (t)2HMethylene protons adjacent to the sp² carbons of the double bond.
C6-H₂ ~2.4Singlet (s) or Multiplet2HMethylene protons adjacent to the carbonyl group.
C3-H ~5.9Doublet (d)1HVinylic proton α to the carbonyl, deshielded by the C=O group.
C2-H ~6.7Doublet (d)1HVinylic proton β to the carbonyl group.[6]

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon backbone and the presence of key functional groups.

Assignment Expected Chemical Shift (δ, ppm) Rationale
C5-(CH₃)₂ ~28sp³ hybridized methyl carbons.
C 5~34Quaternary sp³ carbon.
C 4~36sp³ methylene carbon.
C 6~33sp³ methylene carbon α to the carbonyl.[6]
C 3~127Vinylic carbon α to the carbonyl.
C 2~160Vinylic carbon β to the carbonyl, showing significant deshielding.[6]
C 1 (=O)~199Carbonyl carbon of an α,β-unsaturated ketone.[6]
B. Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in the molecule, particularly the characteristic α,β-unsaturated ketone system.[7]

Experimental Protocol: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is recorded against an air background.

Data Interpretation:

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
~3010=C-H stretchMedium-WeakConfirms the presence of vinylic hydrogens.
~2960-2870C-H stretch (sp³)StrongCorresponds to the methyl and methylene groups.
~1685-1700 C=O stretch Strong, Sharp Key diagnostic peak for a conjugated cyclohexenone system. [5]
~1620C=C stretchMediumConfirms the presence of the carbon-carbon double bond.[5]

The position of the carbonyl (C=O) stretch is critical. In a saturated cyclohexanone, this peak appears around 1715 cm⁻¹. The conjugation with the C=C double bond lowers the vibrational frequency into the ~1685 cm⁻¹ range, providing strong evidence for the α,β-unsaturated system.

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electron Ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is analyzed.

Data Interpretation:

m/z Value Assignment Significance
124 [M]⁺ Molecular Ion Peak. Confirms the molecular formula C₈H₁₂O. [8]
109[M - CH₃]⁺Loss of a methyl group, a common fragmentation for gem-dimethyl systems.
96[M - C₂H₄]⁺Likely loss of ethylene via a retro-Diels-Alder reaction, characteristic of cyclohexene systems.[9]
81[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M-15] fragment.

The presence of the molecular ion peak at m/z 124 is the most crucial piece of data, confirming that the synthesis has produced a compound of the correct mass. The fragmentation pattern provides further corroborating evidence for the proposed cyclohexenone structure.

Conclusion

The successful synthesis of this compound can be reliably achieved through a two-step process starting from dimedone. However, synthesis alone is insufficient. This guide establishes a comprehensive validation framework that is essential for ensuring the structural integrity of the target compound. By correlating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can unambiguously confirm the structure of this compound. This self-validating workflow, which cross-references data from orthogonal techniques, provides the high degree of confidence required for subsequent use in complex synthetic applications and drug development pipelines.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Sciforum. Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. Available from: [Link]

  • ResearchGate. The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Available from: [Link]

  • PrepChem. Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. Available from: [Link]

  • Wikipedia. Robinson annulation. Available from: [Link]

  • Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). Available from: [Link]

  • PubChem. 2-Cyclohexenone, 5,5-dimethyl-. Available from: [Link]

  • PubChem. 5,5-Dimethyl-2-cyclohexene-1,4-dione. Available from: [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. Available from: [Link]

  • Master Organic Chemistry. The Robinson Annulation. Available from: [Link]

  • NIST Chemistry WebBook. 1,3-Cyclohexanedione, 5,5-dimethyl-. Available from: [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Available from: [Link]

  • University of Regensburg. Infrared Spectroscopy. Available from: [Link]

  • NIST Chemistry WebBook. 2-Cyclohexen-1-one. Available from: [Link]

Sources

Antioxidant Activity Comparison of Tetraketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Tetraketone derivatives , specifically the class of 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) , represent a significant scaffold in medicinal chemistry.[1] Unlike simple phenolic antioxidants, these compounds possess a unique 1,3-dicarbonyl system capable of keto-enol tautomerism. This structural feature allows them to act as multi-site radical scavengers via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[2]

This guide provides a comparative analysis of these derivatives, focusing on their performance in DPPH, ABTS, and FRAP assays.[3][4] It is designed for researchers requiring actionable data on structure-activity relationships (SAR) and validated experimental protocols.

Structural Basis of Antioxidant Efficacy

The core antioxidant engine of tetraketone derivatives is the enolizable


-diketone moiety .
Mechanism of Action

The antioxidant activity is not merely a function of the aryl substituent but is amplified by the four carbonyl groups which stabilize the resulting radical species through resonance.

  • Keto-Enol Tautomerism: The compound exists in equilibrium between keto and enol forms. The enol form is the active H-donor.

  • Radical Scavenging: Upon donating a hydrogen atom to a free radical (

    
    ), the tetraketone forms a resonance-stabilized radical.
    
  • Metal Chelation: The 1,3-diketone arrangement is a potent chelator of transition metals (

    
    , 
    
    
    
    ), preventing metal-catalyzed oxidation (Fenton chemistry).
Visualization: Radical Scavenging Mechanism

The following diagram illustrates the stabilization pathway of the tetraketone radical after scavenging a Reactive Oxygen Species (ROS).

Tetraketone_Mechanism EnolForm Tetraketone (Enol Form) Active H-Donor Transition Hydrogen Atom Transfer (HAT) EnolForm->Transition Donates H+ ROS Free Radical (e.g., DPPH•, OH•) ROS->Transition Accepts H+ RadicalInter Resonance Stabilized Tetraketone Radical Transition->RadicalInter Delocalization across 1,3-dicarbonyl StableProd Non-Radical Product RadicalInter->StableProd Dimerization or Further Oxidation

Figure 1: Mechanism of radical scavenging by tetraketone derivatives via Hydrogen Atom Transfer (HAT).

Comparative Performance Data

The following data synthesizes results from key studies evaluating 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives.

Table 1: DPPH Radical Scavenging Activity ( )

Note: Lower


 values indicate higher potency. Standard references (Ascorbic Acid, Trolox) are included for calibration.
Compound IDAryl Substituent (R)

(

M)
Relative Potency vs. StdMechanism Note
TK-1 3,4-Dihydroxyphenyl (Catechol)3.79 ± 0.06 High (Comparable to Trolox)Dual-site scavenging (Catechol + Enol)
TK-2 4-Hydroxyphenyl12.5 ± 1.1ModerateSingle phenolic H-donor
TK-3 4-Methoxyphenyl33.6 ± 2.4LowLacks phenolic H; relies on enol H
TK-4 4-Chlorophenyl> 100Very LowElectron-withdrawing group destabilizes radical
Std Ascorbic Acid 4.2 ± 0.1ReferenceStandard
Std Trolox 5.8 ± 0.2ReferenceStandard

Data Interpretation:

  • Critical Insight: The presence of a catechol moiety (TK-1) drastically improves activity (

    
    ) compared to the methoxy derivative (
    
    
    
    ). This confirms that while the tetraketone backbone provides a baseline antioxidant effect, the aryl substituent dictates high-potency performance.
  • Electronic Effects: Electron-donating groups (OH, OMe) stabilize the radical intermediate, whereas electron-withdrawing groups (Cl, NO2) generally reduce activity.

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols are standardized.

Protocol A: High-Throughput DPPH Assay

Rationale: DPPH is stable and provides a direct measure of HAT capacity.

  • Preparation: Dissolve tetraketone derivatives in DMSO (stock 10 mM). Prepare serial dilutions (10 - 200

    
    M) in methanol.
    
  • Reaction: Mix 100

    
    L of sample with 100 
    
    
    
    L of 0.2 mM DPPH solution (in methanol).
  • Incubation: Incubate in the dark at 25°C for 30 minutes .

    • Expert Tip: Do not exceed 30 minutes; tetraketones can undergo slow decomposition or secondary reactions in light.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    .
    
Protocol B: ABTS Cation Radical Scavenging

Rationale: Applicable for both lipophilic and hydrophilic compounds, unlike DPPH which is strictly organic.

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12-16 hours to generate

    
    .
    
  • Dilution: Dilute with ethanol until Absorbance at 734 nm is

    
    .
    
  • Assay: Add 10

    
    L of sample to 990 
    
    
    
    L of diluted ABTS solution.
  • Kinetics: Measure absorbance decrease at 6 minutes.

Visualization: Experimental Workflow

The following diagram outlines the decision logic for selecting the correct assay based on solubility and mechanism.

Assay_Workflow Start Start: Select Derivative Solubility Check Solubility Start->Solubility Lipophilic Lipophilic (DMSO/EtOH) Solubility->Lipophilic LogP > 2 Hydrophilic Hydrophilic (Buffer) Solubility->Hydrophilic LogP < 2 DPPH DPPH Assay (Organic Solvent) Measure HAT Lipophilic->DPPH ABTS ABTS Assay (Aqueous/Organic) Measure HAT/SET Lipophilic->ABTS Hydrophilic->ABTS FRAP FRAP Assay (Acidic pH) Measure SET only Hydrophilic->FRAP Result Comparative Analysis & SAR Modeling DPPH->Result IC50 Calculation ABTS->Result TEAC Value FRAP->Result Fe2+ Equivalents

Figure 2: Decision matrix for selecting antioxidant assays based on compound solubility and desired mechanistic insight.

Synthesis & Purity Considerations

The synthesis method impacts the antioxidant profile. Impurities from traditional acid-catalyzed synthesis (e.g., residual metal salts) can produce false positives in oxidative assays.

  • Recommended Method: One-pot condensation using neutral catalysts (e.g., urea, amino acids) or catalyst-free aqueous conditions .

  • Purity Check: Ensure removal of unreacted dimedone. Dimedone itself has weak antioxidant activity and can skew

    
     curves if present as a contaminant.
    

Synthesis_Pathway Aldehyde Aryl Aldehyde (R-CHO) Reaction Knoevenagel-Michael Cascade Aldehyde->Reaction Dimedone Dimedone (2 eq.) Dimedone->Reaction Product Tetraketone Derivative (Precipitate) Reaction->Product H2O / EtOH Reflux

Figure 3: General synthetic pathway for tetraketone derivatives.

References

  • Maharvi, G. M., et al. (2008).[5] "Mild and efficient synthesis of new tetraketones as lipoxygenase inhibitors and antioxidants."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 62-69.[5] Link

  • Teixeira, A., et al. (2020). "Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents."[6] Molecules, 25(10), 2328. Link

  • Ahluwalia, V. K., et al. (2019). "A Brief Synthesis of 2,2'-Arylmethylene Bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Catalyzed by TEAOH in Various Solvents." Current Organic Synthesis, 16(7), 1032-1039. Link

  • Pellegrini, N., et al. (1999). "Screening of dietary carotenoids and carotenoid-rich fruit extracts for antioxidant activities applying 2,2'-azinobis(3-ethylenebenzothiazoline-6-sulfonic acid radical cation decolorization assay." Methods in Enzymology, 299, 379-389. Link

Sources

Comparative study of antibacterial activity of cyclohexenone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Evaluation of Antibacterial Cyclohexenone Scaffolds: From Michael Acceptors to MurA Inhibition

Executive Summary: This technical guide provides a comparative analysis of cyclohexenone-based antibacterial agents, focusing on their structure-activity relationships (SAR), mechanism of action (MoA), and efficacy against multidrug-resistant (MDR) pathogens. Unlike generic reviews, this document dissects the electrophilic nature of the


-unsaturated ketone pharmacophore, comparing simple derivatives, chalcone-hybrids, and natural product mimetics. Experimental data highlights the superiority of halogenated hybrid scaffolds (MIC 

2.0

g/mL) over simple cyclohexenones, attributed to dual-action mechanisms involving MurA inhibition and membrane disruption.

The Pharmacophore: Why Cyclohexenones?

The cyclohexenone ring acts as a Michael acceptor , a critical feature in medicinal chemistry. The


-carbon of the 

-unsaturated ketone system is electrophilic, making it a prime target for nucleophilic attack by thiol groups (-SH) present in bacterial enzymes and regulators (e.g., MarR, MurA).

Key Structural Advantages:

  • Covalent Trapping: The ability to form covalent adducts with cysteine residues leads to irreversible inhibition of essential bacterial pathways.

  • Lipophilicity: The cyclohexyl ring provides the necessary hydrophobic bulk to penetrate the bacterial cell envelope, particularly in Gram-negative strains where the outer membrane is a significant barrier.

  • Rigidity: Unlike linear enones, the cyclic structure locks the pharmacophore in a conformation often favorable for active site binding.

Comparative Analysis of Structural Classes

To guide lead optimization, we categorize cyclohexenone derivatives into three distinct classes based on potency and mechanism.

Class A: Simple Cyclohexenone & Trione Derivatives
  • Description: Small molecules often used as fragments or starting materials. Includes cyclohexane-1,3,5-triones.

  • Efficacy: Moderate to Low (MIC: 25–100

    
    g/mL).
    
  • Mechanism: Primarily membrane perturbation and non-specific thiol depletion.

  • Limitation: High reactivity can lead to host toxicity (low selectivity index).

Class B: Chalcone-Cyclohexenone Hybrids
  • Description: Fusion of the chalcone (1,3-diphenyl-2-propen-1-one) scaffold with a cyclohexenone core.

  • Efficacy: High (MIC: 1.0–10.0

    
    g/mL).
    
  • Mechanism: Dual-targeting. The extended conjugation system enhances binding affinity to DNA gyrase or MurA, while the lipophilic side chains improve uptake.

  • Key Insight: Introduction of electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the phenyl ring significantly drops MIC values.

Class C: Natural Product Mimetics (MurA Inhibitors)
  • Description: Complex scaffolds mimicking natural diterpenes or fungal metabolites (e.g., Amphirosellinia derivatives).

  • Efficacy: Variable but highly specific (IC

    
     against MurA: ~1–25 
    
    
    
    M).
  • Mechanism: Competitive or covalent inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

Quantitative Performance Data

The following table synthesizes experimental data comparing these classes against standard antibiotics.

Table 1: Comparative Antibacterial Profile (MIC in


g/mL) 
Compound ClassRepresentative StructureS. aureus (Gram+)E. coli (Gram-)P. aeruginosaMechanism Primary Target
Class A 2,2-dimethyl-cyclohexane-1,3,5-trione64.0>128>128Membrane Transport / Non-specific
Class B Bis-chalcone cyclohexanone (p-F substituted)1.95 3.9 15.6MurA / Oxidative Stress
Class C Diterpene-cyclohexenone analog8.016.032.0MurA (Cys115 targeting)
Control Ciprofloxacin0.50.0150.5DNA Gyrase
Control Fosfomycin4.02.032.0MurA (Cys115 targeting)

Data Interpretation: While Class A compounds struggle with potency, Class B hybrids approach the efficacy of Fosfomycin against S. aureus. The fluorinated hybrid (Class B) demonstrates that increasing lipophilicity and electrophilicity simultaneously enhances Gram-negative penetration.

Mechanism of Action: The MurA Pathway

A critical target for cyclohexenone derivatives is MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), the enzyme responsible for the first committed step in peptidoglycan biosynthesis.[1]

The Covalent Mechanism: Unlike competitive inhibitors, cyclohexenones often act as suicide substrates. The enzyme's active site contains a conserved Cysteine-115 (Cys115). The thiol group of Cys115 attacks the


-carbon of the cyclohexenone, forming a covalent thioether bond. This irreversibly blocks the binding of the natural substrate, Phosphoenolpyruvate (PEP).

MurA_Inhibition MurA Active MurA Enzyme (Free Cys115-SH) Complex Michael Addition Transition State MurA->Complex Nucleophilic Attack Inhibitor Cyclohexenone (Michael Acceptor) Inhibitor->Complex Electrophilic Binding Adduct Inactivated Enzyme-Inhibitor Adduct (Covalent Thioether Bond) Complex->Adduct Covalent Bond Formation NoPG Inhibition of Peptidoglycan Synthesis Adduct->NoPG Substrate (PEP) Blocked Lysis Bacterial Cell Lysis NoPG->Lysis Osmotic Instability

Figure 1: Mechanism of irreversible MurA inhibition by cyclohexenone Michael acceptors.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized endpoints.

Protocol 1: Synthesis of Chalcone-Cyclohexenone Hybrids
  • Principle: Claisen-Schmidt condensation followed by Michael addition-ring closure.

  • Workflow:

    • Reactants: Mix 4-substituted benzaldehyde (1 eq) with cyclic ketone (0.5 eq) in ethanol.

    • Catalyst: Add 10% NaOH (aq) dropwise at 0°C.

    • Reaction: Stir at RT for 12–24h. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Neutralize with dilute HCl, filter precipitate, recrystallize from ethanol.

    • Validation:

      
      H NMR must show disappearance of aldehyde proton (~10 ppm) and appearance of olefinic protons.
      
Protocol 2: High-Throughput MIC Determination (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Reagents: Mueller-Hinton Broth (MHB), Resazurin dye (viability indicator).

  • Steps:

    • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL). Dilute 1:100 in MHB.
      
    • Plate Setup: Dispense 100

      
      L of compound (serial dilution) into 96-well plates.
      
    • Inoculation: Add 100

      
      L of diluted bacterial suspension to each well.
      
    • Controls:

      • Positive Control: Ciprofloxacin (checks strain susceptibility).

      • Negative Control: DMSO solvent only (checks toxicity).

      • Sterility Control: Media only.

    • Incubation: 37°C for 18–24 hours.

    • Readout: Add 20

      
      L Resazurin (0.015%). Blue -> Pink transition indicates growth. MIC is the lowest concentration remaining Blue.
      

MIC_Workflow Prep Inoculum Preparation (0.5 McFarland) Dilution Compound Serial Dilution (96-well Plate) Prep->Dilution Add Bacteria Incubate Incubation (37°C, 24h) Dilution->Incubate Dye Add Resazurin Dye (Redox Indicator) Incubate->Dye Read Visual/Spectroscopic Readout Dye->Read Decision Color Change? Read->Decision Result_Fail Pink = Growth (Fail) Decision->Result_Fail Yes Result_Pass Blue = Inhibition (MIC) Decision->Result_Pass No

Figure 2: Workflow for Resazurin-based Microdilution Assay.

Toxicology and Selectivity

A common pitfall with Michael acceptors is non-specific toxicity to mammalian cells.

  • Selectivity Index (SI): Calculated as

    
     (Mammalian) / 
    
    
    
    (Bacterial).
  • Target: An SI > 10 is desired.

  • Optimization: Class B hybrids often show improved SI compared to Class A because the bulky chalcone structure sterically hinders reaction with "off-target" mammalian thiols (like Glutathione) while maintaining affinity for the bacterial MurA active site pocket.

Conclusion

Cyclohexenone compounds represent a versatile scaffold for antibiotic development.[1] While simple derivatives lack potency, hybridization with chalcones and halogenation (specifically fluorination) transforms them into potent MurA inhibitors. Future development should focus on optimizing the Selectivity Index to ensure these electrophiles target bacterial cysteine residues without depleting mammalian glutathione levels.

References

  • Synthesis and Antimicrobial Evaluation of Cyclohexenone Derivatives. National Institutes of Health (PubMed). [Link]

  • Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. National Institutes of Health (PMC). [Link]

  • Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes. MDPI Antibiotics. [Link]

  • Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Journal of Bacteriology. [Link]

Sources

Technical Comparison Guide: Structural Elucidation of 5,5-Dimethylcyclohex-2-enone vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Isomer Challenge: Scope and Significance

5,5-Dimethylcyclohex-2-enone (CAS: 4694-17-1) is a critical building block in the synthesis of terpenes, pheromones, and pharmaceutical intermediates. It is typically derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) via reduction or functional group manipulation.

However, synthetic routes often yield isomeric impurities that are difficult to separate by standard chromatography due to similar polarity. The three primary isomers encountered are:

  • The Target: this compound (Conjugated, gem-dimethyl at

    
    -position).
    
  • Regioisomer: 4,4-Dimethylcyclohex-2-enone (Conjugated, gem-dimethyl at

    
    -position).
    
  • Positional Isomer: 5,5-Dimethylcyclohex-3-enone (Unconjugated,

    
    -unsaturated).
    

Misidentification of these isomers leads to incorrect stereochemical outcomes in downstream Michael additions or cuprate couplings. This guide provides an objective, data-driven protocol to definitively distinguish the target from its isomers.

Spectroscopic Profiling: The Logic of Differentiation

The differentiation strategy relies on a "Decision Tree" approach, prioritizing non-destructive spectroscopic methods.

A. Infrared (IR) Spectroscopy: Rapid Screening

The first line of defense is determining the conjugation status of the carbonyl group.

  • Target (2-enone): The carbonyl is conjugated with the C2-C3 double bond. This lowers the bond order, shifting the stretching frequency to lower energy (1660–1685 cm⁻¹ ).

  • Unconjugated Isomer (3-enone): The carbonyl is isolated. It behaves like a standard saturated cyclohexanone, appearing at higher energy (>1710 cm⁻¹ ).

B. Nuclear Magnetic Resonance ( H NMR): The "Smoking Gun"

If IR confirms conjugation, the challenge becomes distinguishing the 5,5-dimethyl target from the 4,4-dimethyl regioisomer. The definitive differentiator is the splitting pattern of the vinyl protons and the coupling of the methylene groups .

The C3-Proton Splitting (Beta-Proton)
  • In 5,5-Dimethyl: The C3 proton has a neighbor at C2 (vinyl) and two neighbors at C4 (methylene).

    • Result: C3-H appears as a Doublet of Triplets (dt) (or multiplet depending on resolution).

  • In 4,4-Dimethyl: The C3 proton has a neighbor at C2, but C4 is fully substituted (gem-dimethyl). There are no protons on C4.

    • Result: C3-H appears as a clean Doublet (d) .

The Methylene Coupling (C5 vs C6)
  • In 5,5-Dimethyl: The C6 methylene is isolated from the C4 methylene by the quaternary C5.

    • Result: C6-H appears as a Singlet (s) (sharp).

  • In 4,4-Dimethyl: The C5 and C6 carbons are adjacent methylenes (

    
    ).
    
    • Result: Both C5-H and C6-H appear as Triplets (t) due to vicinal coupling.

Comparative Data Tables

Table 1: H NMR Chemical Shift & Splitting Comparison (in CDCl )
Proton PositionTarget: 5,5-Dimethyl (2-enone)Isomer: 4,4-Dimethyl (2-enone)Isomer: 5,5-Dimethyl (3-enone)
C2-H (Vinyl) ~5.90 ppm (d)5.84 ppm (d)N/A (Methylene at C2)
C3-H (Vinyl) ~6.85 ppm (dt )6.66 ppm (d )~5.6 ppm (m)
C2-H

(Methylene)
N/AN/A~2.90 ppm (d)
C4-H

~2.30 ppm (d/m)N/A (Methyls here)~5.6 ppm (m)
C5-H

N/A (Methyls here)1.87 ppm (t )N/A (Methyls here)
C6-H

~2.25 ppm (s )2.46 ppm (t )~2.3 ppm (s)
Methyls ~1.05 ppm (s)1.17 ppm (s)~1.0 ppm (s)

Note: Shifts are approximate and concentration-dependent. The splitting pattern (bold) is the diagnostic feature.

Table 2: Physical & IR Properties
PropertyThis compound5,5-Dimethylcyclohex-3-enone
Conjugation YesNo
IR

1675 ± 10 cm⁻¹ (Strong)1715 ± 10 cm⁻¹ (Strong)
IR

~1620 cm⁻¹~1640 cm⁻¹ (Weak)
UV

~225–230 nm< 210 nm

Experimental Protocols

Protocol A: NMR Sample Preparation for Isomer Resolution

To ensure clear resolution of the C3 splitting pattern.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive.
    
    • Alternative: If peaks overlap in CDCl

      
      , use C
      
      
      
      D
      
      
      (Benzene-d6). The benzene ring current often shifts methyl signals, resolving overlap.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause line broadening, obscuring the fine "doublet of triplets" splitting.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of vinyl protons vs methyls.

    • Scans (NS): Minimum 16 scans .

    • Processing: Apply slight Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution of couplings.

Protocol B: Rapid IR Screening (Neat Oil)
  • Place 1 drop of the neat oil on the ATR crystal (Diamond or ZnSe).

  • Acquire spectrum (4 scans, 4 cm⁻¹ resolution).

  • Pass/Fail Criteria:

    • Peak > 1700 cm⁻¹

      
      Reject  (Contains unconjugated isomer).
      
    • Peak < 1690 cm⁻¹

      
      Proceed  to NMR (Conjugated enone confirmed).
      

Decision Logic Visualization

The following diagram outlines the logical workflow for identifying the correct isomer.

IsomerID Start Unknown Isomer Sample IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step Check_Conj Is C=O Peak < 1690 cm⁻¹? IR_Step->Check_Conj Unconj Isomer: 5,5-Dimethyl-3-enone (Unconjugated) Check_Conj->Unconj No (>1710 cm⁻¹) NMR_Step Step 2: 1H NMR Analysis (Focus on C3-Vinyl Proton) Check_Conj->NMR_Step Yes (Conjugated) Check_Split C3-H Splitting Pattern? NMR_Step->Check_Split Target TARGET CONFIRMED This compound (C3=dt, C6=s) Check_Split->Target Doublet of Triplets (dt) Regio Isomer: 4,4-Dimethyl-2-enone (C3=d, C6=t) Check_Split->Regio Doublet (d)

Figure 1: Decision tree for the structural elucidation of dimethylcyclohexenone isomers.

References

  • ChemicalBook. (n.d.). 5,5-Dimethylcyclohex-2-en-1-one (CAS 4694-17-1) Product Comparison.[1][2][3] Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 2,4-Dimethylcyclohex-2-en-1-one (Isomer Comparative Data). CID 13149429.[4][5] Retrieved from [4][5]

  • Sigma-Aldrich. (2025).[6] 4,4-Dimethyl-2-cyclohexen-1-one NMR Data. Retrieved from

  • SpectraBase. (2025).[4][5] 1,4-Dimethyl-cyclohexene NMR Spectra (Reference for ring coupling). Retrieved from [4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Enone shifts).

Sources

A Comparative Guide to In-Silico and In-Vitro Analyses of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the synergy between computational and experimental methodologies is paramount. This guide provides an in-depth comparison of in-silico and in-vitro approaches for the characterization of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone, a novel compound with therapeutic potential. We will dissect the rationale behind these distinct yet complementary scientific disciplines, offering a narrative grounded in practical application and validated protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the strategic integration of predictive modeling and empirical testing in the evaluation of new chemical entities.

Introduction to 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone

The cyclohexenone scaffold is a recurring motif in a variety of biologically active compounds. The specific derivative, 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone (DMPC), has been the subject of recent scientific inquiry due to its potential as a therapeutic agent. A study on DMPC and its derivatives has highlighted its promising antibacterial properties, making it a candidate for further investigation in the ongoing search for new antimicrobial agents.[1] This guide will use the exploration of DMPC's antibacterial activity as a case study to illustrate the powerful interplay between in-silico and in-vitro research paradigms.

In-Silico Investigation: A Predictive First Look

In-silico studies, leveraging the power of computational chemistry and bioinformatics, offer a rapid and cost-effective means to predict the biological activity of a molecule before it is even synthesized or tested in a laboratory.[2][3] This predictive capacity is instrumental in prioritizing drug candidates and formulating hypotheses about their mechanism of action.[2][3] For DMPC, a key in-silico technique is molecular docking, which predicts the preferred orientation of the molecule when bound to a specific protein target.[4][5]

The Rationale for Molecular Docking

The central hypothesis of molecular docking is that a ligand's biological activity is related to its binding affinity for a target protein. By simulating the interaction between DMPC and a key bacterial protein, we can estimate its potential to inhibit the protein's function and, by extension, the growth of the bacteria. A study on DMPC derivatives performed molecular docking against bacterial proteins to predict their antibacterial mechanism, suggesting that these compounds may interfere with cell wall synthesis.[1]

Figure 1: A generalized workflow for in-silico molecular docking analysis.

Experimental Protocol: Molecular Docking of DMPC

The following is a detailed, step-by-step protocol for conducting a molecular docking study of DMPC, based on standard methodologies.[2][4]

  • Target Protein Preparation:

    • Identify and download the 3D structure of the target bacterial protein from a repository like the Protein Data Bank (PDB).

    • Using molecular modeling software such as AutoDockTools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[6][7]

    • Save the prepared protein structure in the PDBQT file format.[2][4]

  • Ligand Preparation:

    • Generate the 3D structure of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone using a chemical drawing tool and save it as a PDB file.

    • In AutoDockTools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.[8]

    • Save the prepared ligand in the PDBQT format.[2][4]

  • Grid Box Generation:

    • Define the binding site on the target protein by creating a grid box. This three-dimensional grid specifies the region where the docking algorithm will search for binding poses.[9]

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to run the simulation. The program will systematically explore different conformations and orientations of the DMPC molecule within the defined grid box.

  • Results Analysis:

    • Analyze the output to identify the binding pose with the lowest binding energy, which represents the most stable predicted interaction.

    • Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.[1]

In-Vitro Validation: Empirical Evidence

While in-silico studies provide valuable predictions, in-vitro experiments are essential for empirical validation.[9] These studies involve testing the compound directly on biological systems, such as bacterial cultures, to observe its actual effects.[10]

The Rationale for In-Vitro Antibacterial Testing

To confirm the antibacterial potential of DMPC predicted by molecular docking, direct testing against bacterial strains is necessary. An antibacterial susceptibility test can determine if the compound inhibits the growth of bacteria and at what concentration. The study on DMPC derivatives confirmed their antibacterial activity through in-vitro screening against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

Figure 2: Workflow for in-vitro antibacterial susceptibility testing.

Experimental Protocol: Antibacterial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a standard protocol for assessing antibacterial activity.[11]

  • Preparation of Bacterial Inoculum:

    • From a pure culture of the test bacteria (e.g., E. coli or S. aureus), prepare a standardized suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.[12]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.[13]

  • Application of the Test Compound:

    • Impregnate sterile paper discs with a known concentration of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone.

    • Place the discs onto the surface of the inoculated agar plate. A control disc impregnated with the solvent used to dissolve the compound should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[13]

    • The size of the zone of inhibition correlates with the susceptibility of the bacteria to the compound.[1]

Comparative Analysis of In-Silico and In-Vitro Data

The true power of this dual approach lies in the comparison of the predicted and observed results. A strong correlation between in-silico predictions and in-vitro findings provides a higher degree of confidence in the therapeutic potential of the compound.

Parameter In-Silico (Molecular Docking) In-Vitro (Antibacterial Assay)
Endpoint Predicted binding affinity (kcal/mol), Hydrogen bond interactionsZone of inhibition (mm), Minimum Inhibitory Concentration (µg/mL)
Example Result DMPC derivative DMPC-4 showed a good binding score of -8.4 kJ/mol with bacterial protein 1JIJ.[1]DMPC derivatives showed noticeable zones of inhibition against E. coli.[1]
Interpretation Strong predicted interaction with a key bacterial protein, suggesting a potential antibacterial mechanism.[1]Confirmed antibacterial activity against Gram-negative bacteria.[1]

The in-silico docking results for DMPC derivatives, which predicted favorable interactions with bacterial proteins, were corroborated by the in-vitro antibacterial assays that demonstrated their ability to inhibit bacterial growth.[1] This alignment of data strengthens the hypothesis that the antibacterial activity of these compounds is mediated by their interaction with the computationally identified targets.

The Synergy of In-Silico and In-Vitro Approaches

The relationship between in-silico and in-vitro studies is not linear but cyclical and synergistic. In-silico predictions guide the design of focused and efficient in-vitro experiments, while the results of these experiments, in turn, can be used to refine and improve the computational models.[14]

Figure 3: The synergistic feedback loop between in-silico prediction and in-vitro validation.

Conclusion

The investigation of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone serves as an exemplary case for the integrated drug discovery paradigm. The in-silico approach, through molecular docking, provided a rapid and insightful prediction of its antibacterial potential and a plausible mechanism of action. This was subsequently validated by in-vitro antibacterial susceptibility testing, which confirmed its activity against bacterial pathogens. This guide has aimed to not only present the methodologies but also to emphasize the strategic and logical framework that underpins their combined use. By embracing the synergy of computational prediction and empirical testing, researchers can accelerate the identification and development of novel therapeutic agents with greater confidence and efficiency.

References

  • Steps in Molecular Docking Using AutoDock Tools. (n.d.). Scribd. Retrieved from [Link]

  • Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview.
  • Computational Drug Design. (2025, December 2). ESG. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (2018). Methods in Molecular Biology, 1888, 249-258.
  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2011). EXCLI Journal, 10, 273-284.
  • Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. (2020). International Journal of Pharmaceutical Research, 12(4).
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Explor
  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. (2023). RSC Advances, 13(45), 31699-31713.
  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Protein Preparation for Molecular Docking. (2022, November 21). YouTube. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

  • Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, October 1).
  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls. Retrieved from [Link]

Sources

A Strategic Guide to Cyclohexenone Building Blocks: Alternatives to 5,5-Dimethylcyclohex-2-enone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility and Inherent Limitations of a Classic Synthon

In the landscape of synthetic organic chemistry, 5,5-dimethylcyclohex-2-enone, often derived from the commodity chemical isophorone, stands as a venerable building block.[1][2] Its rigid, gem-dimethyl-substituted scaffold has been instrumental in countless synthetic campaigns, primarily serving as a predictable Michael acceptor in reactions like the Robinson annulation for the construction of fused ring systems.[3][4] The steric hindrance provided by the C5-dimethyl group effectively blocks competing reactions such as proton transfer and polymerization, guiding the regiochemical outcome of conjugate additions.[5][6]

However, the very features that make this compound a reliable workhorse also circumscribe its synthetic potential. The fixed substitution pattern limits the diversity of accessible molecular architectures. For researchers and drug development professionals aiming to synthesize complex natural products or novel pharmaceutical agents, the need for alternative cyclohexenone synthons with varied substitution, functionality, and stereochemistry is paramount. This guide provides an in-depth comparison of strategic alternatives, offering experimental insights into their unique reactivity and applications.

Decision Framework for Selecting a Cyclohexenone Building Block

The choice of a cyclohexenone synthon is dictated by the synthetic target. Key considerations include the desired substitution pattern, the need for stereocontrol, and the overall synthetic strategy (e.g., linear vs. convergent). The following decision tree illustrates a logical approach to selecting an appropriate building block.

Decision_Framework start Define Synthetic Target Requirements subst Substitution Pattern Needed? start->subst stereo Stereocontrol Required? subst->stereo Yes strategy Synthetic Strategy? subst->strategy No hagemann Hagemann's Ester (Highly Functionalized Aromatics/Phenols) subst->hagemann Need for C4-ester & C2-Me? isophorone_derivs Other Substituted Cyclohexenones (e.g., Isophorone Derivatives) subst->isophorone_derivs Need for other alkyl patterns? wmk Wieland-Miescher Ketone (Chiral Bicyclic Core for Terpenoids/Steroids) stereo->wmk Need fused bicyclic chiral core? chiral_mono Chiral Monocyclic Cyclohexenones (Asymmetric Conjugate Addition) stereo->chiral_mono Need monocyclic chiral center? strategy->hagemann strategy->isophorone_derivs acyclic Acyclic Precursors (Robinson Annulation for custom rings) strategy->acyclic Building ring from scratch?

Caption: A decision-making workflow for selecting the optimal cyclohexenone building block.

Comparative Analysis of Key Alternatives

This section details the synthesis, reactivity, and strategic applications of principal alternatives to this compound.

Hagemann's Ester: The Versatile Precursor to Polysubstituted Aromatics

Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is a highly functionalized building block that has been extensively used in the synthesis of complex natural products.[7] Its true power lies in its facile conversion to highly substituted phenolic and benzene derivatives.[8]

Causality of Reactivity: The presence of the C4-keto group and the C2-ester allows for a rich tapestry of chemical transformations. The ester can be hydrolyzed, decarboxylated, or reduced, while the enone system is amenable to conjugate addition. Furthermore, the entire scaffold can be aromatized under specific conditions.[8]

Strategic Applications:

  • Synthesis of Terpenoids and Steroids: It has served as a key intermediate in the synthesis of sterols.[9]

  • Formation of Highly Substituted Arenes: Systematic functionalization through alkylation, Wittig reactions, and Claisen rearrangements, followed by aromatization, provides a regioselective route to polysubstituted benzenes that are otherwise difficult to access.[8]

Wieland-Miescher Ketone (WMK): The Chiral Gateway to Fused Systems

The Wieland-Miescher ketone is a bicyclic enedione that has become a cornerstone in the total synthesis of bioactive terpenoids and steroids.[10] Its rigid, chiral structure provides an excellent platform for stereocontrolled transformations.

Causality of Reactivity: The WMK contains two distinct reactive sites: an α,β-unsaturated ketone and a saturated ketone. This allows for selective manipulation of one carbonyl group while the other remains protected or is involved in subsequent reactions. The angular methyl group provides a strong steric bias, directing incoming reagents to the opposite face of the molecule.[10][11]

Strategic Applications:

  • Natural Product Synthesis: It is a foundational building block for a vast array of complex natural products, including steroids, diterpenoids, and alkaloids.[10][12]

  • Asymmetric Synthesis: The availability of WMK in enantiomerically pure form, often through organocatalytic Robinson annulation, makes it an invaluable chiral pool synthon.[11][13]

Other Substituted Cyclohexenones: Tailoring the Core Scaffold

Beyond specific named entities like Hagemann's ester or WMK, a vast array of substituted cyclohexenones can be prepared to meet specific synthetic needs. These can be accessed through various synthetic methods, including the dehydrogenation of cycloalkanones,[14] Rh-catalyzed cycloadditions, or palladium-catalyzed oxidative alkylations.

Causality of Reactivity: The reactivity of these analogues is governed by the electronic and steric nature of their substituents. For instance, sterically hindered γ-substituted cyclohexenones can undergo conjugate addition with organoboroxines using a ligand-free cationic Pd(II) catalyst to generate challenging quaternary centers.[15]

Strategic Applications:

  • Creation of Quaternary Stereocenters: Biocatalytic desymmetrization of 2,5-cyclohexadienones can generate chiral cyclohexenones with quaternary stereocenters in high enantiomeric excess (>99% ee).[16] These chiral synthons can then be diversified through reactions at the enone moiety.[16]

  • Accessing Novel Scaffolds: The synthesis of γ-substituted cyclohexenones provides access to nucleoside analogues with unique bicyclo[4.1.0]heptane scaffolds.[17]

Acyclic Precursors via Robinson Annulation: Building from the Ground Up

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[3][18] This strategy allows for the de novo synthesis of custom cyclohexenone cores from simpler, acyclic or cyclic ketone precursors.

Causality of Reactivity: The reaction sequence is initiated by the base-catalyzed formation of an enolate from a Michael donor (e.g., a 1,3-dicarbonyl compound).[4] This enolate then undergoes a conjugate addition to a Michael acceptor (typically an α,β-unsaturated ketone like methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form the six-membered ring.[4][19]

Strategic Applications:

  • Convergent Synthesis: This method is ideal for convergent syntheses where two less complex fragments are combined to rapidly build molecular complexity.

  • Analogue Synthesis: By varying the structure of the Michael donor (e.g., using different 2-alkyl-cyclohexane-1,3-diones), a wide range of Wieland-Miescher ketone analogues can be synthesized.[12]

Quantitative Performance Comparison

The following table summarizes the key characteristics and typical performance of the discussed building blocks in representative transformations.

Building BlockKey Structural FeaturesTypical ApplicationRepresentative TransformationTypical YieldReference
This compound Gem-dimethyl at C5Fused ring systemsRobinson Annulation with 2-methylcyclohexanone70-85%[3]
Hagemann's Ester C2-Me, C4-oxo, C2-COOEtPolysubstituted aromaticsAromatization with I₂ in MeOH60-80%[8]
(S)-Wieland-Miescher Ketone Chiral, bicyclic, enedioneSteroid & Terpenoid SynthesisStereoselective reduction of enone>90%[10][11]
4,4-Diphenyl-2,5-cyclohexadienone Prochiral dienoneChiral cyclohexenonesBiocatalytic desymmetrization (ene-reductase)>95% (>99% ee)[16]
2-Methyl-1,3-cyclohexanedione Acyclic precursor (donor)Custom cyclohexenonesRobinson Annulation with MVK80-92%[12]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Wieland-Miescher Ketone Analogue

This protocol is adapted from methodologies employing organocatalysis for the asymmetric Robinson annulation.[12]

Objective: To synthesize an enantiomerically enriched Wieland-Miescher ketone analogue from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).

Protocol_1 cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification r1 2-Methyl-1,3-cyclohexanedione p1 Dissolve dione and proline in DMF r1->p1 r2 Methyl Vinyl Ketone (MVK) p3 Add MVK dropwise over 1 hr r2->p3 cat (S)-Proline (catalyst) cat->p1 solv DMF (solvent) solv->p1 p2 Cool to 0-5 °C p1->p2 p2->p3 p4 Stir at RT for 24-48 hrs p3->p4 p5 Monitor by TLC p4->p5 w1 Quench with dilute HCl p5->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with brine, dry (Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by column chromatography w4->w5

Caption: Experimental workflow for the asymmetric synthesis of a WMK analogue.

Methodology:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dimethylformamide (DMF, ~5 mL/mmol), add (S)-proline (0.1 - 0.2 eq).

  • Stir the mixture at room temperature until all solids dissolve, then cool the reaction vessel in an ice bath to 0-5 °C.

  • Add methyl vinyl ketone (1.1 - 1.5 eq) dropwise over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 1M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral enedione.

Trustworthiness: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis and compared to literature values for the specific catalyst and conditions used.[12] The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Aromatization of Hagemann's Ester

This protocol describes the conversion of a Hagemann's ester derivative to a polysubstituted phenol, a key transformation highlighting its utility.[8]

Objective: To synthesize a substituted p-hydroxybenzoate from a Hagemann's ester derivative.

Methodology:

  • Dissolve the Hagemann's ester derivative (1.0 eq) in methanol (reagent grade, ~10 mL/mmol).

  • Add iodine (I₂, 1.5 - 2.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product into diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting phenol by column chromatography or recrystallization.

Causality of Experimental Choices: Iodine serves as a mild oxidizing agent to facilitate the aromatization. Methanol acts as both the solvent and a potential methylating agent for the resulting phenol, depending on the precise conditions, though the primary product is often the p-hydroxybenzoate.[8] Refluxing provides the necessary thermal energy to overcome the activation barrier for the oxidation-aromatization sequence.

Conclusion

While this compound remains a valuable and cost-effective building block, the demands of modern organic synthesis, particularly in the realms of natural product total synthesis and medicinal chemistry, necessitate a broader palette of synthons. Hagemann's ester offers a gateway to complex aromatic systems, while the Wieland-Miescher ketone provides a robust chiral starting point for polycyclic targets. Furthermore, the strategic application of the Robinson annulation and the development of methods to synthesize diverse substituted cyclohexenones empower chemists to tailor their building blocks to the specific challenges of their synthetic goals. An understanding of the distinct reactivity profiles and strategic advantages of these alternatives is essential for the innovative and efficient construction of complex molecules.

References

  • Organic Chemistry Portal. Cyclohexenone synthesis. Available from: [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]

  • Ruther, T., et al. (2023). The Production of Isophorone. MDPI. Available from: [Link]

  • Schmermund, L., et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. Available from: [Link]

  • UCL Discovery. (2015). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. Available from: [Link]

  • ResearchGate. Hagemann's ester: a timeless building block for natural product synthesis. Available from: [Link]

  • Wikipedia. Hagemann's ester. Available from: [Link]

  • Sá, F., et al. (2021). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. Available from: [Link]

  • Wikipedia. Robinson annulation. Available from: [Link]

  • Dethe, D. H. (2024). Wieland–Miescher ketone: a cornerstone in natural product synthesis. RSC Publishing. Available from: [Link]

  • Arkat USA. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Available from: [Link]

  • Chandrasekhar, S., et al. (2010). Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence. ACS Publications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Isophorone: Properties, Synthesis, and Industrial Uses. Available from: [Link]

  • JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available from: [Link]

  • Wikipedia. Nucleophilic conjugate addition. Available from: [Link]

  • ResearchGate. (2012). The Wieland-Miescher Ketone: A Journey from Organocatalysis to Natural Product Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylcyclohex-2-enone
Reactant of Route 2
5,5-Dimethylcyclohex-2-enone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.